Chrysophanol tetraglucoside
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-FTBXXNAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100402 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120181-08-0 | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120181-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Chrysophanol Tetraglucoside: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methods for Chrysophanol tetraglucoside, an anthraquinone glycoside with noted anti-hyperlipidemic and antibacterial activities. This document offers detailed experimental protocols compiled from scientific literature, quantitative data on extraction yields, and a visual representation of the isolation workflow to support research and development endeavors.
Natural Sources of this compound
This compound is predominantly found in the seeds of Cassia obtusifolia L., also known by its synonym Cassia tora L.[1][2] This plant, a member of the Leguminosae family, is a well-known traditional Chinese medicine and is also found in Korea, India, and western tropical regions.[3] The seeds of Cassia obtusifolia are a rich source of various bioactive compounds, including a significant amount of anthraquinones and their glycosides.[1]
Quantitative Data: Extraction Yields
The isolation of this compound involves a multi-step process of extraction and fractionation. The following table summarizes the yields obtained from the initial extraction of Cassia obtusifolia seeds and the subsequent solvent partitioning. It is important to note that this compound, being a polar glycoside, is expected to be concentrated in the n-butanol and aqueous fractions.
| Starting Material | Extraction Solvent | Extract Yield (%) | Fraction | Fraction Yield (% of Extract) |
| Cassia obtusifolia seeds | 70% Ethanol | 14.2 | n-Hexane | 4.89 |
| Ethyl Acetate (EtOAc) | 9.63 | |||
| n-Butanol (n-BuOH) | 34.35 | |||
| Aqueous | 36.08 |
Data compiled from a study by Jang et al. (2023).[4]
Experimental Protocols for Isolation
The following is a synthesized, detailed protocol for the isolation of this compound from the seeds of Cassia obtusifolia, based on methodologies described in the scientific literature.
Plant Material Preparation
-
Procurement and Authentication: Obtain dried seeds of Cassia obtusifolia. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.
-
Grinding: Grind the dried seeds into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered seeds in 70% ethanol at room temperature for a period of five days. The ratio of plant material to solvent should be sufficient to ensure thorough extraction (e.g., 1:10 w/v).
-
Filtration and Concentration: Filter the ethanol mixture. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 70% ethanol extract.[4][5]
Solvent Partitioning (Fractionation)
-
Suspension: Suspend the crude ethanol extract in distilled water.
-
Sequential Extraction: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:
-
n-Hexane
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
Fraction Collection: Collect each solvent layer and the final aqueous layer separately. Concentrate each fraction to dryness using a rotary evaporator to obtain the respective n-hexane, EtOAc, n-BuOH, and aqueous fractions. This compound is expected to be primarily in the n-BuOH and aqueous fractions due to its high polarity.[4]
Chromatographic Purification
-
Column Chromatography (Silica Gel):
-
Subject the n-BuOH fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as Chloroform-Methanol (CHCl₃-MeOH) or Ethyl Acetate-Methanol-Water (EtOAc-MeOH-H₂O). The exact gradient will need to be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Column Chromatography (Sephadex LH-20):
-
Pool the fractions containing the target compound and further purify them using a Sephadex LH-20 column.
-
Elute with methanol to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain high-purity this compound, employ preparative HPLC with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Cassia obtusifolia seeds.
Caption: General workflow for the isolation of this compound.
References
An In-depth Technical Guide on Chrysophanol Tetraglucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanol tetraglucoside, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and notable biological activities, with a particular focus on its anti-hypolipidemic and antibacterial effects. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented to facilitate further research and development. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a foundation for future mechanistic studies.
Chemical Structure and Properties
This compound is characterized by a chrysophanol aglycone core, which is an anthraquinone derivative, attached to four glucose units.
Chemical Structure:
The core structure is 1,8-dihydroxy-3-methylanthraquinone, commonly known as chrysophanol. The four glucose moieties are attached to this core, significantly impacting its solubility and bioavailability.
IUPAC Name: 1,8-dihydroxy-3-methyl-10-(3,4,5-trihydroxy-6-(((3,4,5-trihydroxy-6-(((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)anthracen-9(10H)-one
SMILES Notation: CC1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O)O)O">C@@HO)C(=O)C6=C(C2=O)C=CC=C6O
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its aglycone, chrysophanol, is provided in the table below for easy comparison.
| Property | This compound | Chrysophanol |
| CAS Number | 120181-08-0[1][2][3][4] | 481-74-3 |
| Molecular Formula | C39H50O24[1][2][3][4] | C15H10O4 |
| Molecular Weight | 902.8 g/mol [1][2][3][4] | 254.24 g/mol |
| Appearance | Light yellow to yellow solid[3] | Golden-yellow crystalline powder |
| Melting Point | Not available | 196 °C |
| Boiling Point | 1246.6 ± 65.0 °C (Predicted)[5] | Not available |
| Density | 1.78 ± 0.1 g/cm³ (Predicted)[1][5] | Not available |
| Solubility | Soluble in DMSO and dimethyl formamide. Slightly soluble in water. | Soluble in organic solvents. |
| UV-Vis λmax | Not available | 225, 257, 277, 287, 428 nm |
Biological Activities and Signaling Pathways
This compound has demonstrated promising biological activities, primarily as an anti-hypolipidemic and antibacterial agent.[2]
Anti-hypolipidemic Activity
Studies have indicated that this compound possesses hypolipidemic properties, suggesting its potential in managing lipid metabolism disorders. The exact mechanism for the tetraglucoside is still under investigation; however, studies on its aglycone, chrysophanol, and related flavonoid glycosides provide insights into potential pathways. Chrysophanol has been shown to alleviate metabolic syndrome by activating the SIRT6/AMPK signaling pathway in brown adipocytes.[5] This pathway is crucial for regulating energy expenditure and insulin sensitivity. It is plausible that this compound, after potential hydrolysis to its aglycone in vivo, could exert its effects through similar mechanisms.
Antibacterial Activity
This compound has also been reported to exhibit antibacterial properties.[2] The mechanism of action for many anthraquinone derivatives involves the disruption of bacterial cell structures and key cellular processes. While the specific antibacterial mechanism of the tetraglucoside is not fully elucidated, the aglycone, chrysophanol, is known to inhibit bacterial growth. The antibacterial mechanisms of anthraquinones can include inhibition of biofilm formation, destruction of the cell wall, and interference with nucleic acid and protein synthesis.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of anthraquinone glycosides from plant material is outlined below. This can be adapted for the specific extraction of this compound.
Methodology:
-
Extraction: Dried and powdered plant material is macerated with a suitable solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The glycoside fraction is expected to be enriched in the n-butanol phase.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.
-
Preparative HPLC: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.
Characterization
-
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of the isolated compound. The chemical shifts and coupling constants of the protons and carbons of the anthraquinone core and the sugar moieties are compared with literature data for confirmation.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in structural confirmation.
In Vitro Anti-hypolipidemic Activity Assay
The effect of this compound on lipid accumulation can be assessed in a cell-based assay using, for example, 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated adipocytes are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Oil Red O Staining: After treatment, the cells are fixed and stained with Oil Red O, a lipid-soluble dye.
-
Quantification: The stained lipid droplets are eluted with a solvent (e.g., isopropanol), and the absorbance is measured spectrophotometrically to quantify the intracellular lipid content. A decrease in absorbance in treated cells compared to control cells indicates anti-hypolipidemic activity.
In Vitro Antibacterial Activity Assay
The antibacterial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Broth Microdilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for managing hyperlipidemia and bacterial infections. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Biosynthesis of Chrysophanol and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanol is a naturally occurring anthraquinone with a wide range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of chrysophanol and its subsequent glycosylation. It details the enzymatic steps, from the initial polyketide chain assembly to the formation of the final glycosylated products. This document includes available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.
Introduction
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a member of the anthraquinone family of natural products, which are widely distributed in fungi, plants, and lichens. It is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The biosynthesis of chrysophanol is a multi-step process that begins with the polyketide pathway. Subsequent modifications, including glycosylation, lead to a diverse array of chrysophanol derivatives with altered solubility, stability, and bioactivity. This guide will provide a detailed exploration of these biosynthetic pathways.
Chrysophanol Biosynthesis: The Polyketide Pathway
The core structure of chrysophanol is assembled through the polyketide pathway, a major route for the biosynthesis of a wide range of secondary metabolites. The biosynthesis of chrysophanol is initiated from the condensation of acetyl-CoA and malonyl-CoA units.
Polyketide Chain Formation
The biosynthesis begins with the loading of one molecule of acetyl-CoA onto a polyketide synthase (PKS). This is followed by the iterative condensation of seven molecules of malonyl-CoA. Each condensation step extends the polyketide chain by two carbons, ultimately forming a 16-carbon linear octaketide chain.[1]
Cyclization and Aromatization
The linear octaketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. The folding pattern of the polyketide chain determines the initial cyclization products. Two primary folding patterns have been identified:
-
"F" mode: Predominantly found in fungi, this folding pattern leads to the formation of emodin anthrone or a related intermediate.
-
"S" mode: Typically observed in bacteria, this mode results in a different cyclization pattern.
The Fungal Pathway: From Emodin to Chrysophanol
In many fungi, chrysophanol is synthesized from the precursor emodin. This conversion involves a dehydroxylation reaction, which proceeds through a multi-step process:
-
Reduction of Emodin: Emodin is first reduced to emodin hydroquinone by an NADPH-dependent reductase. In the agnestin biosynthetic pathway, a related compound, the enzyme AgnL4 has been implicated in a similar reduction step.
-
Further Reduction: The emodin hydroquinone is then further reduced to a hydroxyketone intermediate. This step is catalyzed by another reductase, with MdpC and AgnL6 being homologous enzymes in related pathways.
-
Dehydration: Finally, a dehydratase, such as MdpB or AgnL8 from homologous pathways, removes a molecule of water to yield chrysophanol.[3][4][5]
The following diagram illustrates the fungal biosynthetic pathway from emodin to chrysophanol.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the biosynthetic pathway to agnestins A and B reveals the reductive route to chrysophanol in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Anti-hypolipidemic and Antibacterial Effects of Chrysophanol Tetraglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol tetraglucoside, a naturally occurring anthraquinone glycoside found in the seeds of plants such as Cassia tora, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current state of research into the anti-hypolipidemic and antibacterial effects of this compound. The information presented herein is intended to support further investigation and drug development efforts in these areas. It is important to note that much of the existing research has been conducted on crude extracts containing this compound or on its aglycone, Chrysophanol. The biological activity of the glycoside is likely influenced by its metabolism, including the potential hydrolysis to its aglycone form in vivo.[1][2][3][4][5]
Anti-hypolipidemic Effects
This compound, also referred to in some literature as torachrysone tetraglucoside, is a constituent of Cassia tora seeds, which have been traditionally used in Chinese medicine for their vision-improving, cardiotonic, and hypolipidemic properties.[6][7] Modern pharmacological studies on ethanolic extracts of Cassia tora seeds, which contain this compound, have substantiated these traditional claims, demonstrating significant lipid-lowering activity in animal models of hyperlipidemia.[8][9][10][11][12]
Quantitative Data on the Efficacy of Cassia tora Seed Extract
The following table summarizes the quantitative data from a study by Patil et al. (2004) on the anti-hypolipidemic effects of an ethanolic extract of Cassia tora seeds and its fractions in a Triton-induced hyperlipidemic rat model.[8][9]
| Extract/Fraction | Dose | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | LDL-Cholesterol Reduction (%) | HDL-Cholesterol Increase (%) |
| Ethanolic Extract | - | 42.07 | 26.84 | 69.25 | 6.72 |
| Ether Soluble Fraction | - | 40.77 | 35.74 | 72.06 | 17.20 |
| Water Soluble Fraction | - | 71.25 | 38.46 | 76.12 | 19.18 |
Data extracted from Patil et al., 2004.[8][9]
Experimental Protocols
Triton-Induced Hyperlipidemia Model in Rats
The anti-hypolipidemic activity of Cassia tora seed extract was evaluated using a well-established animal model.[8][9][12]
-
Animal Model : Wistar rats are typically used for this model.
-
Induction of Hyperlipidemia : Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339, a non-ionic surfactant, at a dose of 400 mg/kg body weight.[12]
-
Treatment : Following the induction of hyperlipidemia, the animals are treated with the test substance (e.g., ethanolic extract of Cassia tora seeds or its fractions).
-
Blood Sampling and Analysis : Blood samples are collected at specified time points after treatment. Serum is separated and analyzed for total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol levels using standard enzymatic kits. Low-density lipoprotein (LDL) cholesterol is typically calculated using the Friedewald formula.
-
Data Analysis : The percentage reduction in lipid levels in the treated groups is calculated and compared to the hyperlipidemic control group.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's anti-hypolipidemic effect is not fully elucidated. However, it is hypothesized that its activity is largely attributable to its aglycone, Chrysophanol, following in vivo hydrolysis of the glycosidic bonds by intestinal microflora.[1][2][3] Chrysophanol has been shown to modulate several key signaling pathways involved in lipid metabolism.
1. Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)
Chrysophanol has been demonstrated to inhibit the activity of SREBPs, which are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[7] By downregulating SREBP target genes, Chrysophanol can lead to a decrease in intracellular cholesterol and triglyceride levels.[7]
Caption: Inhibition of SREBP signaling by Chrysophanol.
2. Activation of the AMPK/SIRT1 and SIRT6/AMPK Signaling Pathways
Chrysophanol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13] Activation of AMPK can lead to the phosphorylation and inhibition of enzymes involved in lipid synthesis and the activation of pathways that promote fatty acid oxidation. Furthermore, Chrysophanol may also activate Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6), which are NAD+-dependent deacetylases that play crucial roles in metabolic regulation.[13][14] The activation of the SIRT6/AMPK pathway has been specifically implicated in the browning of white adipose tissue and increased energy expenditure.[14]
Caption: Activation of the SIRT6/AMPK pathway by Chrysophanol.
Antibacterial Effects
The antibacterial properties of anthraquinones are well-documented.[15][16] Research on the phenolic constituents of Cassia tora seeds has provided insights into the antibacterial activity of this compound and its related compounds.[6][17]
Quantitative Data
A study by Hatano et al. (1999) investigated the antibacterial effects of phenolic glycosides isolated from Cassia tora seeds, including torachrysone tetraglucoside, and their aglycones. The study found that while the aglycones, such as torachrysone, aloe-emodin, rhein, and emodin, exhibited noticeable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), the phenolic glycosides themselves did not show strong antibacterial effects.[6][17] This suggests that, similar to its anti-hypolipidemic activity, the antibacterial action of this compound may be dependent on its hydrolysis to the aglycone form.
The following table presents the Minimum Inhibitory Concentrations (MICs) of several anthraquinone aglycones against MRSA strains.
| Compound | MIC (µg/mL) against MRSA |
| Torachrysone | 2-64 |
| Aloe-emodin | 2-64 |
| Rhein | 2-64 |
| Emodin | 2-64 |
Data extracted from Hatano et al., 1999.[6][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard method for assessing antibacterial activity.
-
Bacterial Strains : Standard and clinically isolated bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), are used.
-
Culture Media : A suitable liquid broth medium, such as Mueller-Hinton broth, is used for bacterial growth.
-
Preparation of Inoculum : A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU)/mL.
-
Serial Dilution : The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The available evidence suggests that this compound, primarily through its aglycone Chrysophanol, possesses promising anti-hypolipidemic and antibacterial properties. The anti-hypolipidemic effects are supported by in vivo data from studies on Cassia tora seed extracts, with the underlying mechanisms likely involving the inhibition of SREBPs and the activation of the AMPK/SIRT signaling pathways. While the antibacterial activity of the glycoside itself appears to be limited, its aglycone demonstrates notable efficacy against clinically relevant bacteria such as MRSA.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, including its absorption, metabolism, and the specific contribution of the glycoside versus the aglycone to its overall therapeutic effects. Quantitative studies on the isolated this compound are necessary to determine its precise potency in lipid-lowering and antibacterial applications. Such investigations will be crucial for the potential development of this compound as a novel therapeutic agent.
References
- 1. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Phenolic constituents of Cassia seeds and antibacterial effect of some naphthalenes and anthraquinones on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbio.com [ijbio.com]
- 8. Hypolipidemic activity of seeds of Cassia tora Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.cat [2024.sci-hub.cat]
- 10. Hypolipidemic Activity of Cassia tora Seeds in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypolipidemic Activity of Cassia tora Seeds in Hyperlipidemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. Hypolipidemic activity of seeds of Cassia tora Linn. | Semantic Scholar [semanticscholar.org]
- 15. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Phenolic Constituents of Cassia Seeds and Antibacterial Effect of Some Naphthalenes and Anthraquinones on Methicillin-Resistant Staphylococcus aureus [jstage.jst.go.jp]
Chrysophanol Tetraglucoside: A Scoping Review of Therapeutic Potential and a Deep Dive into its Aglycone, Chrysophanol
Disclaimer: Scientific literature containing in-depth therapeutic applications, experimental protocols, and detailed signaling pathway analysis specifically for Chrysophanol tetraglucoside is currently limited. The available information primarily points to its anti-hyperlipidemic and antibacterial properties.[1][2] This technical guide will, therefore, provide a comprehensive overview of the well-researched therapeutic applications of its parent compound, Chrysophanol, and its related monoglucoside, which are likely to inform the potential bioactivity of this compound.
Introduction to Chrysophanol and its Glycosides
Chrysophanol is a naturally occurring anthraquinone found in various plants, notably in the Rheum (rhubarb) and Cassia species.[3][4] It is known for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[5][6][7] In nature, Chrysophanol often exists in its glycosidic forms, where one or more sugar molecules are attached. These glycosides, such as this compound, are generally more water-soluble than the aglycone (Chrysophanol) and their bioactivity is often dependent on the cleavage of the sugar moieties by gut microbiota to release the active Chrysophanol.[5]
Therapeutic Potential of Chrysophanol and its Monoglucoside
The therapeutic applications of Chrysophanol have been extensively studied. This section will delve into the key findings, supported by quantitative data and mechanistic insights.
Anti-Diabetic and Metabolic Effects
Chrysophanol and its glucoside derivatives have demonstrated significant potential in the management of diabetes and metabolic disorders.[8]
| Compound | Assay | Target/Model | Result Type | Value | Reference |
| Chrysophanol-8-O-β-D-glucopyranoside | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50 | 18.34 ± 0.29 µM | [8] |
| Chrysophanol | Tyrosine Phosphatase 1B (PTP1B) Inhibition | Enzyme Assay | IC50 | 79.86 ± 0.12 µM | [8] |
| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport | Insulin-stimulated L6 Rat Myotubes | ED50 | 59.38 ± 0.66 µM | [8] |
| Chrysophanol | Glucose Transport | Insulin-stimulated L6 Rat Myotubes | ED50 | 79.69 ± 0.03 µM | [8] |
A representative experimental workflow for assessing the anti-diabetic properties of Chrysophanol and its glycosides is the glucose transport assay in L6 rat myotubes.
Chrysophanol and its glucoside enhance insulin sensitivity by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. This leads to increased phosphorylation of the insulin receptor (IR) and downstream signaling cascades, ultimately promoting glucose uptake.
Anti-Cancer Activity
Chrysophanol exhibits anti-neoplastic properties against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | Cancer Type | Effect | Effective Concentration | Reference |
| Chrysophanol | Human lung cancer A549 | Lung Cancer | Induces necrosis | 50 µM | [5] |
In malignant meningioma cells, Chrysophanol has been shown to inhibit the osteoglycin (OGN)/mTOR signaling pathway while activating the NF2 tumor suppressor pathway.
Other Potential Therapeutic Applications
Beyond the well-documented anti-diabetic and anti-cancer effects, Chrysophanol has been investigated for a range of other therapeutic uses:
-
Anti-inflammatory: Chrysophanol can suppress the activation of NF-κB and caspase-1 in macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
-
Neuroprotective: It has shown protective effects in models of cerebral ischemia by inhibiting the NF-κB signaling cascade.[9]
-
Hepatoprotective: Chrysophanol can protect against liver injury through its anti-apoptotic and anti-inflammatory activities.[9]
Conclusion and Future Directions
While direct research on this compound is still in its nascent stages, the extensive body of evidence for its aglycone, Chrysophanol, and related glucosides provides a strong rationale for its potential therapeutic utility. The anti-hyperlipidemic and antibacterial activities already noted for this compound, combined with the diverse pharmacological profile of Chrysophanol, suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Elucidating the specific pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigating its metabolism by the gut microbiota and the subsequent systemic exposure to Chrysophanol.
-
Conducting in-depth studies to confirm and quantify its efficacy in models of metabolic diseases, cancer, and inflammation.
Such studies will be crucial in unlocking the full therapeutic potential of this natural compound and its derivatives for the development of novel therapeutic agents.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysophanol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
Chrysophanol Tetraglucoside: A Technical Guide on its Discovery, Traditional Use, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives have long been integral components of traditional medicine, particularly in Asia. This technical guide delves into the discovery, history, and therapeutic potential of chrysophanol and its glycosides, with a specific focus on the lesser-known chrysophanol tetraglucoside. While information specifically pertaining to this compound is limited in current scientific literature, this paper extrapolates from the extensive research on its aglycone and more common glycosides to provide a comprehensive overview. This guide includes a historical perspective on its use in traditional medicine, quantitative data on its prevalence in medicinal plants, detailed experimental protocols for isolation and bioactivity assessment, and visualizations of relevant biochemical pathways and experimental workflows.
Introduction: The Anthraquinone Chrysophanol and its Glycosides
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a bioactive compound found in a variety of medicinal plants, most notably in the Rheum genus (rhubarb), as well as in Cassia and other species.[1][2] In nature, chrysophanol often exists in its glycosidic forms, where one or more sugar molecules are attached to the anthraquinone core. These glycosides, including chrysophanol-8-O-β-D-glucoside, are often more water-soluble and may have different pharmacokinetic profiles than the aglycone.[3][4] The sugar moieties can influence the absorption, distribution, metabolism, and excretion of the compound, thereby affecting its overall biological activity.[3]
History in Traditional Medicine
The use of plants containing chrysophanol and its glycosides dates back thousands of years in Traditional Chinese Medicine (TCM) and other traditional healing systems.[5] Rhubarb, a primary source of these compounds, is a well-documented medicinal herb used to treat a variety of ailments.[1][6]
In TCM, rhubarb is known for its purgative effects and is traditionally used to treat constipation.[6] The anthraquinone glycosides are believed to be hydrolyzed by gut bacteria into their active aglycone forms, which then stimulate intestinal motility.[3] Beyond its laxative properties, rhubarb has also been used to reduce inflammation, clear heat, and detoxify the body.[7] These traditional uses are now being investigated scientifically, with modern research confirming the anti-inflammatory, antibacterial, and other pharmacological effects of chrysophanol and its derivatives.[5][8] While the specific contribution of this compound to these traditional remedies is unknown, it is plausible that it contributes to the overall therapeutic profile of these medicinal plants.
Quantitative Data
The concentration of chrysophanol and its glycosides can vary significantly depending on the plant species, the part of the plant used, and the geographical location. High-performance liquid chromatography (HPLC) is a common analytical technique used for the quantitative analysis of these compounds in plant extracts.[8][9][10][11][12]
| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |
| Senna occidentalis | Aerial Parts | Chrysophanol | 20.47 | [9][10][11][12] |
| Rheum palmatum | Rhizome | Chrysophanol-8-O-glucoside | Not explicitly quantified in the provided search results, but isolated as a major active component. | [4] |
| Senna alata | Leaves | Chrysophanol | Not detected in some extracts, suggesting low concentrations. | [8] |
Note: Data for this compound concentration is not available in the reviewed literature. The table presents data for chrysophanol and a common glucoside to illustrate typical concentration ranges.
Experimental Protocols
Isolation of Chrysophanol Glycosides from Plant Material (Representative Protocol)
This protocol is a generalized procedure for the isolation of anthraquinone glycosides from plant sources, such as rhubarb rhizomes.
1. Extraction:
- Air-dried and powdered plant material (e.g., 1 kg of Rheum palmatum rhizomes) is extracted exhaustively with 95% ethanol at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are concentrated under reduced pressure. Anthraquinone glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
- The enriched fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 0:100).
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light (254 nm and 365 nm).
- Fractions containing the compounds of interest are pooled.
4. Further Purification:
- Further purification is achieved by repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC until pure compounds are obtained.
5. Structure Elucidation:
- The chemical structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Evaluation of Anti-hypolipidemic Activity (In Vivo Model)
This protocol describes a common method for assessing the anti-hyperlipidemic effects of a compound in a rodent model.[13]
1. Animal Model:
- Male Wistar rats are used for the study.
- Hyperlipidemia is induced by feeding the rats a high-fat diet (HFD) for a specified period (e.g., 4 weeks).[13]
2. Experimental Groups:
- Normal Control: Fed a standard diet.
- Hyperlipidemic Control: Fed an HFD.
- Treatment Groups: Fed an HFD and treated with different doses of the test compound (e.g., chrysophanol glycoside).
- Positive Control: Fed an HFD and treated with a standard anti-hyperlipidemic drug (e.g., atorvastatin).
3. Treatment:
- The test compound and standard drug are administered orally once daily for a specified duration (e.g., 4 weeks).
4. Sample Collection and Analysis:
- At the end of the treatment period, blood samples are collected from the animals.
- Serum is separated by centrifugation.
- Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercially available enzymatic kits.
5. Statistical Analysis:
- Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Evaluation of Antibacterial Activity (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.
1. Bacterial Strains:
- A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.
2. Preparation of Inoculum:
- Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
3. Preparation of Test Compound:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
4. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the bacterial suspension.
- The plate is incubated at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria.
Visualizations
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of chrysophanol.
Experimental Workflow
Caption: General workflow for isolation of chrysophanol glycosides.
Conclusion
Chrysophanol and its glycosides represent a valuable class of natural products with a long history of use in traditional medicine and a wide range of scientifically validated pharmacological activities. While the specific compound this compound remains largely uncharacterized, the extensive knowledge of its parent compound and other glycosidic derivatives provides a strong foundation for future research. The protocols and data presented in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and other related natural products. Further investigation into the isolation, structural characterization, and biological activities of this compound is warranted to fully understand its potential contributions to health and medicine.
References
- 1. Phytoconstituents and therapeutic uses of Rheum emodi wall. ex Meissn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijar.com [journalijar.com]
- 3. redalyc.org [redalyc.org]
- 4. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscair.res.in [nopr.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. rjppd.org [rjppd.org]
Methodological & Application
Application Note: UPLC-PDA for Simultaneous Determination of Anthraquinone Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone glycosides are a significant class of bioactive compounds found in various medicinal plants, such as those from the Rheum (rhubarb) and Polygonum genera.[1][2][3][4] These compounds and their aglycones exhibit a wide range of pharmacological activities, including laxative, anti-inflammatory, and anti-tumor effects.[4] Consequently, the accurate and efficient quantification of these compounds is crucial for the quality control of herbal medicines and the development of new therapeutic agents.
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the simultaneous determination of multiple anthraquinone glycosides in plant extracts. The described protocol offers a significant improvement in resolution and analysis time compared to traditional HPLC methods.
Principle
This method utilizes the high resolving power of UPLC to separate structurally similar anthraquinone glycosides. The separation is achieved on a C18 reversed-phase column with a gradient elution system. A photodiode array (PDA) detector is employed for the detection and quantification of the analytes, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peaks.
Application
This method is applicable to the quantitative analysis of anthraquinone glycosides in raw plant materials, extracts, and finished herbal products. Specifically, it has been validated for the simultaneous determination of six anthraquinone glycosides in rhubarb: aloe-emodin-8-O-glucoside, rhein-8-O-glucoside, chrysophanol-1-O-glucoside, emodin-1-O-glucoside, chrysophanol-8-O-glucoside, and emodin-8-O-glucoside.[1][2][3]
Experimental Protocols
Sample Preparation
A reliable and efficient extraction is critical for the accurate quantification of anthraquinone glycosides. The following protocol is recommended for the extraction from dried plant material.[1][2]
Materials:
-
Finely ground and dried plant material (passed through a 40-mesh sieve)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 μm syringe filters
Protocol:
-
Weigh approximately 0.05 g of the finely ground plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Ultrasonicate the mixture at room temperature for 30 minutes.[1][2]
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 μm syringe filter into a UPLC vial.
-
The sample is now ready for injection.
Standard Preparation
Materials:
-
Reference standards of the target anthraquinone glycosides (e.g., aloe-emodin-8-O-glucoside, rhein-8-O-glucoside, etc.)
-
80% Methanol (HPLC grade)
Protocol:
-
Accurately weigh the reference standards.
-
Dissolve the standards in 80% methanol to prepare individual stock solutions of known concentrations (e.g., 0.1-0.2 mg/mL).[1]
-
Prepare a mixed standard solution by appropriately diluting the individual stock solutions with 80% methanol.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the desired concentration range.
UPLC-PDA Conditions
The following instrumental parameters have been found to be effective for the separation and detection of anthraquinone glycosides.[1][2]
Instrumentation:
-
UPLC System with a quaternary pump, autosampler, column compartment, and PDA detector.[2]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)[2]
-
Mobile Phase A: 0.5% (v/v) acetic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 35°C[2]
-
Sample Temperature: 4°C[2]
-
Injection Volume: 1 μL[1]
-
Detection Wavelength: 280 nm[2]
-
Gradient Elution Program:
Time (min) %B 0 - 2 4 - 10 2 - 6.5 10 - 15 6.5 - 8 15 8 - 12 15 - 20 12 - 20 20 - 26.5 20 - 23 26.5 - 30 23 - 25 30 - 35 25 - 27 35 - 55 27 - 30 55 - 70 | 30 - 32 | 70 - 98 |
Data Presentation
The following tables summarize the quantitative data for the simultaneous determination of six anthraquinone glycosides in rhubarb.[2]
Table 1: Linearity, LOD, and LOQ
| Compound | Linear Range (μg/mL) | Calibration Equation | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Aloe-emodin-8-O-glucoside (AE8G) | 0.525 - 105 | y = 25487x + 1245.8 | 0.9998 | 2.5 | 8.3 |
| Rhein-8-O-glucoside (R8G) | 1.04 - 208 | y = 21547x + 1547.2 | 0.9997 | 3.1 | 10.4 |
| Emodin-1-O-glucoside (E1G) | 0.53 - 106 | y = 18452x + 987.4 | 0.9996 | 2.8 | 9.3 |
| Chrysophanol-1-O-glucoside (C1G) | 1.045 - 209 | y = 15478x + 1124.7 | 0.9994 | 3.5 | 11.7 |
| Chrysophanol-8-O-glucoside (C8G) | 1.06 - 212 | y = 16874x + 1021.5 | 0.9995 | 3.2 | 10.7 |
| Emodin-8-O-glucoside (E8G) | 0.62 - 124 | y = 19854x + 1354.8 | 0.9998 | 2.9 | 9.7 |
Table 2: Precision and Accuracy
| Compound | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) | Recovery (%) | Recovery RSD (%) (n=6) |
| Aloe-emodin-8-O-glucoside (AE8G) | 1.2 | 2.5 | 98.5 | 2.1 |
| Rhein-8-O-glucoside (R8G) | 1.5 | 2.8 | 99.2 | 2.3 |
| Emodin-1-O-glucoside (E1G) | 1.3 | 2.6 | 98.9 | 2.2 |
| Chrysophanol-1-O-glucoside (C1G) | 1.8 | 3.1 | 101.2 | 2.5 |
| Chrysophanol-8-O-glucoside (C8G) | 1.6 | 2.9 | 99.8 | 2.4 |
| Emodin-8-O-glucoside (E8G) | 1.4 | 2.7 | 100.5 | 2.3 |
Conclusion
The UPLC-PDA method described in this application note is rapid, sensitive, and accurate for the simultaneous determination of anthraquinone glycosides in plant materials.[3] The detailed protocols for sample preparation, standard preparation, and UPLC-PDA analysis, along with the comprehensive quantitative data, provide a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of herbal medicines containing these bioactive compounds. The method has been successfully applied to the analysis of 27 samples from three different rhubarb species.[1]
References
- 1. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antibacterial Activity of Chrysophanol Tetraglucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antibacterial properties of Chrysophanol tetraglucoside. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines standardized methods for researchers to generate and analyze their own data. The protocols are based on established techniques for antimicrobial susceptibility testing.[1][2][3][4]
Introduction
This compound is a natural anthraquinone glycoside.[5][6] While its aglycone, Chrysophanol, has demonstrated a range of pharmacological activities, including antimicrobial effects[7][8][9], the specific antibacterial potential of the tetraglucoside derivative warrants detailed investigation. This protocol provides the necessary framework to systematically assess its efficacy against various bacterial strains.
Key Experimental Protocols
Several standard methods are employed to determine the antibacterial activity of a compound. These include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the agar disk diffusion method for initial screening, and the time-kill kinetic assay to understand the dynamics of bacterial killing.[1][2][3][10]
Broth Microdilution Assay for MIC and MBC Determination
This method is used to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[3]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)[1][2]
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any antimicrobial agent).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. The use of resazurin can aid in visualizing viability, where a color change indicates metabolic activity.[1][2]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[1][2][4]
Materials:
-
This compound
-
Sterile filter paper disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Positive control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Disk Preparation and Application: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.[1][10]
Materials:
-
This compound
-
Bacterial strains
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing broth with this compound at different multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask. Perform serial dilutions of these aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Data Presentation
Quantitative data from the antibacterial assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Positive | |||
| Bacillus subtilis | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative |
Potential Mechanisms of Action and Signaling Pathways (Based on Chrysophanol)
While the specific signaling pathways affected by this compound are yet to be fully elucidated, the known mechanisms of its aglycone, Chrysophanol, can provide valuable insights for future research. Chrysophanol has been reported to influence several signaling pathways that could be relevant to its antibacterial and other pharmacological effects.[11][12]
-
Inhibition of Biofilm Formation: Chrysophanol has been shown to destroy bacterial biofilms, which are critical for bacterial survival and virulence.[13]
-
Cell Wall Destruction: Anthraquinones can interfere with the integrity of the bacterial cell wall.[13]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinones are known to inhibit the synthesis of essential macromolecules in bacteria.[13]
-
Modulation of Host Signaling Pathways: Chrysophanol has been shown to regulate various signaling pathways in mammalian cells, which could be relevant in the context of an infection. These include:
-
NF-κB Pathway: Inhibition of the NF-κB pathway can reduce the inflammatory response.[9][12]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, and its inhibition by Chrysophanol has been reported.[11][12]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and Chrysophanol has been shown to inhibit its components.[12][14]
-
TGF-β Pathway: Chrysophanol can inactivate the TGF-β signaling pathway.[11][15]
-
Visualizations
Experimental Workflow
Putative Signaling Pathway Inhibition by Chrysophanol
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antimicrobial activity [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Chrysophanol - Wikipedia [en.wikipedia.org]
- 12. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Chrysophanol Inhibits the Progression of Diabetic Nephropathy via Inactivation of TGF-β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Chrysophanol Tetraglucoside Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Chrysophanol tetraglucoside, a natural product with potential anti-hypolipidemic and antibacterial activities. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for preparing stock solutions of a desired concentration and for understanding its general solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₀O₂₄ | |
| Molecular Weight | 902.80 g/mol | |
| Water Solubility | 19 g/L | [1] |
| logP (calculated) | -1 | [1] |
| pKa (strongest acidic, calculated) | 9.39 | [1] |
| Appearance | Not specified, likely a solid | N/A |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions in both aqueous and organic solvents.
Protocol 1: Preparation of an Aqueous Stock Solution
Due to its predicted water solubility of 19 g/L, water is a suitable solvent for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile filters (0.22 µm) and syringes (optional, for sterilization)
Procedure:
-
Determine the required mass of this compound: Use the following formula to calculate the mass of the compound needed to prepare a stock solution of a specific concentration and volume: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 902.80 g/mol = 0.09028 g (or 90.28 mg)
-
Weigh the this compound: Accurately weigh the calculated mass of the powder using a calibrated analytical balance in a sterile environment.
-
Dissolve the powder: a. Transfer the weighed powder to a sterile conical tube or vial. b. Add approximately 80% of the final desired volume of sterile water. c. Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid in dissolution. e. Once the powder is completely dissolved, add sterile water to reach the final desired volume. f. Vortex the solution again to ensure homogeneity.
-
Sterilization (Optional): If the stock solution is intended for use in cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C. c. When stored at -80°C, the solution is stable for at least 6 months. At -20°C, it is recommended to use the solution within 1 month. The powder form can be stored at -20°C for up to 3 years.[2][3]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound: Use the same formula as in Protocol 1 to calculate the required mass.
-
Weigh the this compound: Accurately weigh the powder in a sterile environment.
-
Dissolve the powder: a. Transfer the powder to a sterile tube. b. Add the required volume of anhydrous DMSO. c. Vortex the mixture until the compound is fully dissolved. Sonication and gentle warming can be used to assist dissolution.
-
Storage: a. Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials to prevent moisture absorption. b. Store the aliquots at -20°C or -80°C. c. As with aqueous solutions, storage at -80°C is recommended for long-term stability (up to 6 months or longer).
Visualizations
The following diagrams illustrate the general workflow for preparing a stock solution and a potential signaling pathway that may be influenced by Chrysophanol and its derivatives, based on available literature for related compounds.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Potential TGF-β/Smad and NF-κB Signaling Pathway Interactions.
References
Application Notes and Protocols for the Identification of Chrysophanol Tetraglucoside by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol, a naturally occurring anthraquinone, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Chrysophanol tetraglucoside, a polyglycosylated form of chrysophanol, presents a unique analytical challenge due to its complex structure and high molecular weight. Mass spectrometry, coupled with liquid chromatography, offers a powerful platform for the definitive identification and characterization of such complex natural products.
This document provides detailed application notes and protocols for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are based on established principles of glycoside analysis and the known mass spectrometric behavior of anthraquinones and their glycosides.
Predicted Mass Spectrometric Data for this compound
Given the molecular formula of this compound as C₃₉H₅₀O₂₄, its theoretical molecular weight is 902.8 g/mol .[1][2] The expected mass-to-charge ratios (m/z) for the precursor ion in different ionization modes are summarized below.
| Ionization Mode | Adduct | Predicted Precursor Ion (m/z) |
| Positive (ESI+) | [M+H]⁺ | 903.27 |
| [M+Na]⁺ | 925.25 | |
| [M+K]⁺ | 941.23 | |
| Negative (ESI-) | [M-H]⁻ | 901.26 |
| [M+HCOO]⁻ | 947.27 |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for the successful analysis of complex glycosides from various matrices.
a) Extraction from Plant Material:
-
Grinding: Grind the dried plant material (e.g., seeds, roots) to a fine powder (40-mesh).
-
Solvent Extraction:
-
Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
b) General Protocol for Glycoside Enrichment (Optional):
For complex matrices or low abundance analytes, a Solid Phase Extraction (SPE) step can be incorporated for sample cleanup and enrichment.
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the filtered extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the glycosides with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC) Parameters
An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal separation.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
Mass Spectrometry (MS) Parameters
A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative modes |
| Scan Range | m/z 100 - 1500 |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Collision Energy | Ramped collision energy (e.g., 20-60 eV) for MS/MS |
Data Analysis and Interpretation
The identification of this compound is based on a combination of accurate mass measurement of the precursor ion and the interpretation of its fragmentation pattern in the MS/MS spectrum.
Predicted Fragmentation Pathway
The fragmentation of glycosides in the mass spectrometer typically involves the sequential loss of sugar moieties. For this compound, which is an O-glycoside, the glycosidic bonds are relatively labile. The expected fragmentation pathway in negative ion mode would proceed as follows:
-
Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 901.26.
-
Loss of the first glucose unit: A neutral loss of 162.05 Da, corresponding to a hexose unit, will result in a fragment ion at m/z 739.21 ([M-H-Glc]⁻).
-
Sequential loss of glucose units: Subsequent losses of 162.05 Da will produce fragment ions at m/z 577.16 ([M-H-2Glc]⁻) and m/z 415.10 ([M-H-3Glc]⁻).
-
Chrysophanol aglycone: The final loss of the fourth glucose unit will yield the deprotonated chrysophanol aglycone at m/z 253.05 ([M-H-4Glc]⁻).
-
Fragmentation of the aglycone: The chrysophanol aglycone fragment may further fragment, showing characteristic losses of H₂O, CO, and CO₂.[3][4]
Quantitative Data Summary
The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in negative ion mode MS/MS.
| Description | Chemical Formula | Predicted m/z |
| [M-H]⁻ (Precursor Ion) | [C₃₉H₄₉O₂₄]⁻ | 901.26 |
| [M-H-Glc]⁻ | [C₃₃H₃₉O₁₉]⁻ | 739.21 |
| [M-H-2Glc]⁻ | [C₂₇H₂₉O₁₄]⁻ | 577.16 |
| [M-H-3Glc]⁻ | [C₂₁H₁₉O₉]⁻ | 415.10 |
| [M-H-4Glc]⁻ (Chrysophanol) | [C₁₅H₉O₄]⁻ | 253.05 |
| [Chrysophanol - H₂O]⁻ | [C₁₅H₇O₃]⁻ | 235.04 |
| [Chrysophanol - CO]⁻ | [C₁₄H₉O₃]⁻ | 225.06 |
| [Chrysophanol - CO₂]⁻ | [C₁₄H₉O₂]⁻ | 209.06 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in negative ESI-MS/MS.
References
- 1. Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Chrysophanol tetraglucoside as a reference standard in phytochemical analysis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysophanol tetraglucoside is a glycosylated form of chrysophanol, a naturally occurring anthraquinone found in various medicinal plants such as those from the Rheum (rhubarb) and Cassia genera.[1] While its aglycone, chrysophanol, is well-studied for a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, the tetraglucoside derivative remains a less explored compound.[1] As a reference standard, this compound is crucial for the accurate identification, quantification, and quality control of plant extracts and herbal preparations. Its high polarity, due to the four glucose moieties, presents unique challenges and considerations in its analysis compared to its aglycone.
These application notes provide a comprehensive overview of the use of this compound as a reference standard in phytochemical analysis, including its physicochemical properties, and detailed protocols for its analysis using modern chromatographic and spectroscopic techniques. Due to the limited availability of specific analytical protocols for this compound, the methodologies presented herein are adapted from established methods for its aglycone, Chrysophanol, and other related anthraquinone glycosides. Researchers should consider these as a starting point for method development and validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.
| Property | Value | Reference |
| CAS Number | 120181-08-0 | [2][3] |
| Molecular Formula | C₃₉H₅₀O₂₄ | [2] |
| Molecular Weight | 902.8 g/mol | [2] |
| Appearance | Yellowish powder | N/A |
| Solubility | Soluble in polar solvents like methanol and water; poorly soluble in non-polar solvents. | [2] |
| Storage | Store at -20°C, protected from light. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound. Method optimization and validation are recommended for specific matrices and analytical instrumentation.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC is a fundamental technique for the separation and quantification of phytochemicals. Given the high polarity of this compound, a reversed-phase HPLC method with a gradient elution is recommended.
Objective: To develop a robust HPLC-UV/PDA method for the identification and quantification of this compound in plant extracts.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Sample extracts.
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Employ a suitable extraction method for polar compounds from the plant matrix, such as maceration or sonication with methanol or a methanol-water mixture.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Solid-phase extraction (SPE) with a C18 cartridge may be used for sample clean-up and enrichment if necessary.
-
-
Chromatographic Conditions (Adapted from Chrysophanol methods):
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maxima of Chrysophanol, which are around 225, 257, 277, 287, and 428 nm. A photodiode array (PDA) detector is recommended to capture the full UV spectrum for peak purity assessment.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time and UV spectrum with the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Quantitative Data for Chrysophanol (for reference):
| Parameter | Value | Reference |
| Linearity Range | 0.25–5.00 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.07–0.11 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.20–0.34 µg/mL | [4][5] |
| Recovery | 96.2–109.6% | [4][5] |
| Retention Time (Rt) | Varies with method; approx. 23.8 min in a specific gradient. | [6] |
Note: The retention time for this compound is expected to be significantly shorter than that of Chrysophanol under the same reversed-phase conditions due to its higher polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices and for structural confirmation.
Objective: To identify and quantify this compound using LC-MS.
Instrumentation and Materials:
-
LC-MS system (e.g., QTOF, Triple Quadrupole, or Orbitrap) with an electrospray ionization (ESI) source.
-
The same LC components and consumables as in the HPLC protocol.
Protocol:
-
LC Conditions: Use the same HPLC conditions as described in section 3.1. The flow from the LC is directed to the MS detector.
-
MS Conditions (starting parameters):
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes should be tested, though negative mode is often preferred for phenolic compounds.
-
Scan Range: m/z 100-1200.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350°C.
-
Nebulizer Pressure: 30-50 psi.
-
Fragmentor Voltage: 100-150 V.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
[M-H]⁻: 901.28
-
[M+H]⁺: 903.30
-
[M+Na]⁺: 925.28
-
-
For structural confirmation, perform tandem MS (MS/MS) to observe characteristic fragmentation patterns, such as the loss of glucose units (-162 Da).
-
Reference MS Data for Chrysophanol:
| Parameter | Value | Reference |
| Precursor m/z ([M+H]⁺) | 255.0652 | [7] |
| Precursor m/z ([M-H]⁻) | 253.0506 | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown compounds and for the quantitative analysis of reference standards (qNMR).
Objective: To confirm the identity and purity of the this compound reference standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄).
-
This compound reference standard.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of a suitable deuterated solvent.
-
NMR Experiments:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Compare the obtained spectra with published data if available.
-
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chrysophanol core and a complex region for the sugar protons.
-
The anomeric protons of the glucose units typically appear in the δ 4.5-5.5 ppm region.
-
Reference ¹H and ¹³C NMR Data for Chrysophanol (in CDCl₃):
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 162.5 |
| 2 | 7.20 (d, J=1.5 Hz) | 124.5 |
| 3 | - | 149.2 |
| 4 | 7.64 (d, J=1.5 Hz) | 121.3 |
| 5 | 7.82 (dd, J=7.5, 1.0 Hz) | 133.6 |
| 6 | 7.65 (t, J=7.5 Hz) | 124.3 |
| 7 | 7.30 (dd, J=7.5, 1.0 Hz) | 136.9 |
| 8 | - | 162.7 |
| 9 | - | 192.5 |
| 10 | - | 181.9 |
| 3-CH₃ | 2.47 (s) | 22.2 |
| 1-OH | 12.12 (s) | - |
| 8-OH | 12.01 (s) | - |
| Data adapted from available literature for Chrysophanol.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a plant sample.
Caption: General Workflow for this compound Analysis.
Signaling Pathways of Chrysophanol
The biological activity of this compound is likely attributed to its aglycone, Chrysophanol, following enzymatic hydrolysis in vivo. Chrysophanol has been reported to modulate several key signaling pathways.
Disclaimer: The following diagram represents the known signaling pathways of Chrysophanol. The direct activity of this compound on these pathways requires further investigation.
Caption: Potential Signaling Pathways Modulated by Chrysophanol.
Conclusion
This compound is a valuable reference standard for the quality control and standardization of herbal medicines. Its analysis requires techniques suited for polar compounds, with reversed-phase HPLC and LC-MS being the methods of choice. The protocols and data presented in these application notes serve as a foundation for researchers to develop and validate analytical methods for the accurate identification and quantification of this compound. Further research is warranted to fully elucidate the specific analytical characteristics and biological activities of this compound itself.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Chrysophanol in Herbal Extracts: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established analytical methods for the quantification of chrysophanol in various herbal extracts. Chrysophanol, a naturally occurring anthraquinone, is a significant bioactive compound found in numerous medicinal plants, including those from the Cassia, Rheum, and Rhamnus genera.[1][2] Its diverse pharmacological activities necessitate accurate and reliable quantitative analysis for quality control, standardization of herbal products, and pharmacokinetic studies.
While this document focuses on the quantification of chrysophanol, it is important to note that specific, detailed methods for the direct quantification of its glycosidic forms, such as chrysophanol tetraglucoside, are less prevalent in the currently available scientific literature. The protocols outlined below are primarily for the aglycone form.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for chrysophanol quantification in herbal extracts. This allows for a comparative assessment of different techniques.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Chrysophanol Quantification
| Plant Material | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Senna occidentalis | Pinnacle C18 (250 x 4.6 mm, 5 µm) | Gradient: 0.5% formic acid, acetonitrile, methanol | UV at 279 nm | 0.5–20 | 0.017 | 0.053 | - | [3] |
| Dan'an mixture | Diamonsil™ C18 (250×4.6mm, 5μm) | Methanol and 0.1% phosphoric acid (88:12, v/v) | PDA at 220 nm | 0.25–50 | - | - | 90.13 - 102.11 | [4] |
| Rhamnus petiolaris | C18 (125 × 4.6 mm, 5.0 μm) | Gradient: 0.1% o-phosphoric acid and methanol | UV at 254 nm | 0.25–5.00 | 0.07-0.11 | 0.20-0.34 | 96.2 - 109.6 | [5][6] |
| Senna alata | - | Methanol and 2% aqueous acetic acid (70:30, v/v) | UV at 254 nm | r2 > 0.9998 | - | - | 100.3–100.5 | [7] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method for Chrysophanol Quantification
| Plant Material | Stationary Phase | Mobile Phase | Detection | Linearity Range (µ g/band ) | Recovery (%) | Reference | |---|---|---|---|---|---| | Cassia tora | Precoated silica gel 60 F254 | Toluene: ethyl acetate (9:1) | Densitometric scanning at 435 nm | 10–300 | 95 |[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: HPLC-UV Method for Quantification of Chrysophanol in Senna occidentalis
This protocol is adapted from a study on the HPLC analysis of chrysophanol in Senna occidentalis extract.[3]
1. Sample Preparation: Ultrasound-Assisted Extraction (UAE) a. Weigh 1 g of powdered aerial parts of Senna occidentalis. b. Add 18.7 mL of the extraction solvent. c. Perform ultrasonication for 57.7 minutes at a temperature of 49.3°C. d. Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
2. Chromatographic Conditions a. Instrument: HPLC system with a UV detector. b. Column: Pinnacle C18, 250 × 4.6 mm, 5 µm particle size. c. Mobile Phase: A gradient elution using:
- Solvent A: 0.5% formic acid in ultra-pure water
- Solvent B: Acetonitrile
- Solvent C: Methanol d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 279 nm. f. Injection Volume: 20 µL. g. Column Temperature: 25°C.
3. Calibration Curve a. Prepare a stock solution of chrysophanol standard in a suitable solvent (e.g., methanol). b. Prepare a series of working standard solutions by serial dilution to cover the linearity range of 0.5–20 µg/mL. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration to determine the linearity.
Protocol 2: HPTLC Method for Simultaneous Quantification of Emodin and Chrysophanol in Cassia tora
This protocol is based on a validated HPTLC method for the simultaneous analysis of emodin and chrysophanol.[8]
1. Sample and Standard Preparation a. Standard Solution: Prepare a stock solution of chrysophanol standard at a concentration of 100 µg/mL in methanol. Further dilute to obtain a working standard of 10 µg/mL. b. Sample Solution: i. Weigh 500 mg of methanolic extract of Cassia tora into a 25 mL volumetric flask. ii. Add approximately 15 mL of methanol and sonicate for 15 minutes. iii. Make up the volume to 25 mL with methanol. iv. Filter the solution through Whatman filter paper.
2. Chromatographic Conditions a. Stationary Phase: Precoated silica gel 60 F254 HPTLC plates. b. Mobile Phase: Toluene: ethyl acetate (9:1, v/v). c. Application: Apply the sample and standard solutions as bands on the HPTLC plate. d. Development: Develop the plate in a twin-trough chamber saturated with the mobile phase. e. Detection: After development, dry the plate and perform densitometric scanning at 435 nm.
3. Method Validation a. Linearity: Apply different volumes of the working standard solution (1 to 30 µL, corresponding to 10-300 µ g/band ) to the plate to establish the linearity range. b. Accuracy (Recovery): Perform a recovery study by spiking a known amount of standard into the sample extract at three different concentration levels (e.g., 80%, 100%, and 120%).
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of chrysophanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Chrysophanol tetraglucoside for in vitro assays.
Welcome to the technical support center for Chrysophanol tetraglucoside. This resource provides researchers, scientists, and drug development professionals with practical guidance on handling and solubilizing this compound for in vitro assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
A: this compound is a naturally occurring anthraquinone glycoside. The addition of four glucose units (tetraglucoside) to the chrysophanol aglycone significantly increases its molecular weight and polarity, which is intended to improve water solubility compared to the aglycone. However, due to its large and complex structure, achieving high concentrations in purely aqueous buffers used for cell culture or enzyme assays can still be challenging, often leading to precipitation.
Q2: What is the recommended primary solvent for preparing a high-concentration stock solution?
Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What are the first troubleshooting steps?
A: This is a common issue known as "fall-out" or precipitation. The first-line remedies are physical methods to increase the dissolution rate and kinetic solubility:
-
Gentle Warming: Warm the solution to 37°C. This can increase the solubility of many compounds.[4][5]
-
Sonication: Place the solution in an ultrasonic bath for several minutes. This uses energy to break up solid particles and facilitate dissolution.[4][5]
-
Vortexing: Vigorous mixing can also help redissolve minor precipitates.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: The tolerance to DMSO is cell-line dependent.[6][7] However, a general guideline is to keep the final concentration of DMSO in the culture medium as low as possible.
-
< 0.1%: Considered safe for nearly all cell lines with minimal effects on cell proliferation or function.[8]
-
0.1% - 0.5%: Widely accepted and used, but a vehicle control (media with the same DMSO concentration but no compound) is essential.[8][9]
-
> 1.0%: Can cause cytotoxicity, inhibit cell growth, or induce off-target effects in many cell lines.[6][10] Always perform a vehicle toxicity test to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Section 2: Troubleshooting Guide & Experimental Protocols
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Problem: Compound precipitates from aqueous solution, even after warming and sonication.
If first-line physical methods are insufficient, advanced formulation strategies may be required. These involve modifying the solvent system to better accommodate the compound.
Protocol A: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder (Molecular Weight: ~902.8 g/mol ). For 1 mg, you will need 110.8 µL of DMSO to make a 10 mM stock.[4]
-
Add the appropriate volume of 100% sterile DMSO to the powder.
-
Vortex thoroughly. If the compound does not fully dissolve, warm the vial to 37°C for 5-10 minutes and sonicate for 5-10 minutes.[2][4]
-
Once fully dissolved, inspect the solution for clarity.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][11]
Protocol B: Advanced Solubilization Using a Co-Solvent
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.
-
Prepare a high-concentration stock solution in 100% DMSO as described in Protocol A.
-
In a separate sterile tube, prepare the final assay medium containing a small percentage of a co-solvent such as ethanol or polyethylene glycol (PEG).
-
Slowly add the DMSO stock solution to the co-solvent-containing medium while vortexing to ensure rapid mixing. This gradual dilution can prevent precipitation.
-
Important: The final concentration of both DMSO and the co-solvent must be kept below cytotoxic levels. Always include a vehicle control with identical concentrations of all solvents.
Protocol C: Advanced Solubilization Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[12][13] This is a powerful technique for increasing the aqueous solubility of flavonoids and other poorly soluble compounds.[14][15]
-
Prepare an aqueous solution of a cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer at a concentration of 1-10 mM.
-
Add the this compound DMSO stock solution directly to the cyclodextrin-containing buffer.
-
Vortex or sonicate the mixture to facilitate the formation of the inclusion complex. The cyclodextrin will act as a carrier, keeping the compound in solution.
-
Allow the solution to equilibrate for at least 30 minutes before adding it to your assay.
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₅₀O₂₄ | [11] |
| Molecular Weight | ~902.8 g/mol | [4][11] |
| Appearance | Light yellow to yellow solid | N/A |
| Storage (Powder) | -20°C, protected from light | [4][11] |
| Storage (In Solvent) | -20°C (1 month) or -80°C (6+ months) | [4][11] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Recommended Starting Conc. | Pros | Cons / Considerations |
| Co-Solvents | Increases the polarity of the bulk solvent, making it more favorable for the solute. | Ethanol: <1% PEG 400: <5% | Simple to implement; effective for moderately hydrophobic compounds. | Potential for solvent-induced cytotoxicity or off-target effects. Requires vehicle controls.[16][17] |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound above the Critical Micelle Concentration (CMC). | Tween® 80: 0.01-0.1% Triton™ X-100: 0.01-0.1% | Highly effective for very hydrophobic compounds. | Can interfere with membrane-based assays or protein function. Potential for cell lysis at high concentrations. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule from water.[12] | HP-β-CD: 1-10 mM | Generally low cytotoxicity; highly effective at increasing solubility without chemical modification.[10][14] | Can potentially interact with cell membrane components (e.g., cholesterol). May have a large molecular size. |
Section 4: Visual Guides and Pathways
Experimental and Logical Workflows
The following diagrams illustrate the workflow for testing solubility and the logical steps for troubleshooting.
Caption: Experimental workflow for preparing and testing the solubility of this compound.
Caption: Logical decision tree for troubleshooting solubility issues.
Potential Signaling Pathway Inhibition by Chrysophanol
While the direct targets of this compound are under investigation, its aglycone, Chrysophanol, is known to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[3][18] This pathway is a common target in drug discovery for inflammatory diseases.
Caption: Potential anti-inflammatory mechanism of Chrysophanol via inhibition of the NF-κB pathway.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. biocrick.com [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 14. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
Overcoming matrix effects in LC-MS analysis of Chrysophanol tetraglucoside.
Welcome to the technical support center for the LC-MS analysis of Chrysophanol tetraglucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] Given that this compound is often analyzed in complex biological or herbal matrices, understanding and mitigating matrix effects is crucial for reliable results.
Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and poor reproducibility are classic signs of matrix effects, particularly ion suppression.[5] This happens when matrix components compete with this compound for ionization, reducing its signal intensity.[1] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis to quantify the extent of the matrix effect.[6][7]
Q3: What is the most effective way to minimize matrix effects for a polar compound like this compound?
A3: A multi-pronged approach is often the most effective. This includes:
-
Robust Sample Preparation: To remove interfering matrix components.[1][6]
-
Optimized Chromatographic Conditions: To separate this compound from co-eluting matrix components.[1]
-
Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1][6]
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides detailed strategies to address matrix effect-related issues in your LC-MS analysis of this compound.
Issue 1: Significant Ion Suppression or Enhancement is Detected
Solution A: Enhance Sample Preparation
Effective sample cleanup is the first and most critical step in reducing matrix effects.[6] Since this compound is a polar glycoside, you need to choose a technique that effectively removes non-polar and other interfering substances.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1] For a polar analyte like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can yield the cleanest extracts.[8]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. A double LLE, where the sample is first extracted with a non-polar solvent (like hexane) to remove lipids, followed by extraction of the aqueous layer with a more polar solvent (like ethyl acetate), can significantly improve selectivity.[6]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may not be sufficient for complex matrices.[6]
Quantitative Comparison of Sample Preparation Techniques:
The following table provides a summary of expected performance for different sample preparation methods based on typical results for polar analytes in complex matrices.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 (Suppression) | Simple and fast | Less clean, significant matrix effects remain |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 15 - 40 (Suppression) | Good for removing non-polar interferences | Analyte recovery can be lower for highly polar compounds[8] |
| Solid-Phase Extraction (SPE) | 80 - 105 | 5 - 20 (Suppression) | High selectivity and clean extracts[6] | Method development can be more complex |
| HybridSPE®-Phospholipid | 90 - 105 | < 10 (Suppression) | Targeted removal of phospholipids[9] | Specific for phospholipid-rich matrices |
Solution B: Optimize Chromatographic Separation
Chromatographic separation can be optimized to avoid co-elution of matrix components with this compound.[7]
-
Adjust the Mobile Phase: Modifying the pH of the mobile phase can alter the retention of interfering compounds.[8]
-
Gradient Optimization: A slower, more gradual gradient can improve the resolution between the analyte and matrix components.[10]
-
Alternative Chromatography Modes: For a highly polar compound like Chrysophanol tetragoglucoside, which may have poor retention in traditional reversed-phase chromatography, consider:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the retention and separation of polar analytes.
-
UltraPerformance Convergence Chromatography™ (UPC²®): This can be an alternative for the analysis of polar compounds in biological fluids.
-
Issue 2: Results are still inconsistent despite improved sample preparation and chromatography.
Solution: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Even with the best sample preparation and chromatography, some matrix effects may be unavoidable. The use of a stable isotope-labeled internal standard is the gold standard for compensating for these effects.[1][11]
-
Why it works: A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[6] Therefore, it experiences the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1]
-
Selection: The ideal SIL-IS for this compound would be its 13C- or 15N-labeled analogue.[11] Deuterium-labeled standards are also common but care must be taken to ensure the label is not on an exchangeable site.[11]
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Polar Analytes
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A: this compound standard prepared in a pure solvent.
-
Set B: Blank matrix extract spiked with the this compound standard at the same concentration as Set A.
-
Set C: Pre-spiked matrix sample (matrix spiked with this compound standard before extraction).
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Chrysophanol tetraglucoside stability issues in different solvents and temperatures.
Technical Support Center: Chrysophanol Tetraglucoside Stability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, pH, and the type of solvent used. The glycosidic bonds are susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures, which can lead to the cleavage of the sugar moieties and the formation of the aglycone, chrysophanol.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be kept at -20°C and protected from light. Stock solutions, especially if prepared in protic solvents like methanol or ethanol, should be stored at -80°C for up to six months or at -20°C for a maximum of one month to minimize degradation. It is advisable to prepare fresh solutions for sensitive experiments.
Q3: My solution of this compound changed color. What does this indicate?
A3: A color change in your solution may indicate degradation. Chrysophanol, the aglycone, has a different absorption spectrum than its glycosylated forms. Degradation can lead to a shift in the solution's color, often appearing as a more intense yellow or a shift towards red in alkaline conditions.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Gentle heating to 37°C can be used to aid in the dissolution of this compound. However, prolonged exposure to elevated temperatures, especially in aqueous or protic solvents, will accelerate the hydrolysis of the glycosidic bonds and should be avoided.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, many anthraquinone derivatives exhibit some degree of light sensitivity. Therefore, it is recommended to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions before each experiment. If using previously prepared stocks, validate their integrity via analytical methods like HPLC. |
| Hydrolysis in aqueous assay buffer. | Minimize the incubation time of the compound in aqueous buffers. Consider preparing a more concentrated stock in an anhydrous solvent and diluting it into the assay medium immediately before use. |
| Interaction with assay components. | Run control experiments to check for any interaction between the compound and other components of your assay system. |
Issue 2: Appearance of unexpected peaks in chromatography (HPLC/LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Optimize your chromatographic conditions. Ensure the mobile phase is compatible with the compound and avoid harsh pH conditions if possible. |
| Degradation during sample preparation. | Keep samples cool during preparation and analyze them as quickly as possible. Avoid prolonged exposure to conditions that may promote degradation (e.g., high temperature, non-neutral pH). |
| Hydrolysis of glycosidic bonds. | The unexpected peaks may correspond to partially deglycosylated forms or the aglycone (chrysophanol). Confirm the identity of these peaks using mass spectrometry. |
Data on Stability of Related Anthraquinone Glycosides
While specific quantitative data for this compound is scarce, the following tables summarize stability data for similar anthraquinone glycosides, which can provide insights into its expected behavior.
Table 1: Effect of Temperature on the Stability of Aloin (an Anthraquinone C-glycoside) in Aqueous Solution [1][2]
| Temperature | Aloin Concentration Decline (after 7 days) |
| 4°C | Moderate |
| 25°C | Moderate |
| 50°C | > 35% |
| 70°C | > 40% |
Table 2: Effect of pH on the Stability of Aloin in Aqueous Solution at Room Temperature [1][2]
| pH | Stability |
| 3.5 | Relatively stable |
| 6.7 | Substantial reduction |
Table 3: Hydrolytic Instability of Chrysophanol-8-O-β-D-glucopyranoside in Methanol/Water Mixtures [1]
| Solvent Composition (Methanol:Water) | Degradation to Chrysophanol (Aglycone) |
| 100:0 | Minimal |
| 80:20 | Increased degradation |
| 40:60 | Significant degradation |
Note: Increased temperature accelerates the degradation in all methanol/water mixtures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Solvent Selection: For optimal stability, use anhydrous dimethyl sulfoxide (DMSO) or ethanol. If aqueous solutions are required, prepare them immediately before use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration. To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath or gently warm to 37°C for a short period.
-
Storage: Aliquot the stock solution into smaller volumes in amber glass vials or cryotubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 24, 48, and 72 hours. Also, reflux a solution of the compound in a suitable solvent for 6 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: Following each stress condition, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Chrysophanol tetraglucoside and navigating potential interference from related compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a naturally occurring anthraquinone glycoside found in various medicinal plants. Its quantification is crucial for the quality control of herbal medicines, pharmacokinetic studies, and for understanding its pharmacological effects, which are reported to include antioxidant and antimicrobial activities.
Q2: What are the common analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Photo-Diode Array (PDA) or Mass Spectrometry (MS) detectors are the most common methods for the quantification of this compound and other anthraquinone glycosides. These techniques offer high resolution and sensitivity for separating complex mixtures.[1][2][3][4]
Q3: What are the potential sources of interference in this compound quantification?
Interference in this compound quantification primarily arises from structurally similar compounds present in the sample matrix. These can co-elute with the analyte, leading to inaccurate measurements.
Troubleshooting Guide: Interference from Related Compounds
Issue 1: Poor Chromatographic Resolution and Peak Tailing
Symptoms:
-
Broad, asymmetric peaks for this compound.
-
Inability to distinguish the this compound peak from adjacent peaks.
Possible Causes:
-
Inappropriate mobile phase composition or gradient.
-
Suboptimal column chemistry for the separation of polar glycosides.
-
Poor sample preparation leading to matrix effects.
Solutions:
-
Mobile Phase Optimization: Adjust the mobile phase composition. A common mobile phase for anthraquinone glycoside separation is a gradient of acetonitrile and water with a formic acid modifier.[5] Experiment with the gradient slope and initial/final solvent concentrations to improve separation.
-
Column Selection: Utilize a C18 column, which is effective for separating anthraquinone glycosides.[5] Consider columns with different particle sizes or lengths to enhance resolution.
-
Sample Preparation: Employ Solid Phase Extraction (SPE) to clean up the sample and remove interfering matrix components.[6]
Issue 2: Co-elution with Structurally Similar Compounds
Symptoms:
-
A single, broad peak where multiple compounds are suspected to elute.
-
Inaccurate quantification due to overlapping peaks.
Possible Causes:
-
Presence of other anthraquinone glycosides with similar polarity and retention times.
Solutions:
-
High-Resolution Chromatography: Employ UPLC for its higher peak capacity and resolution compared to traditional HPLC.[2][4]
-
Methodical Gradient Adjustment: A shallow gradient can improve the separation of closely eluting compounds.
-
Mass Spectrometry Detection: Use a mass spectrometer to differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated.
Table 1: Potential Interfering Compounds in this compound Quantification
| Compound Class | Specific Examples | Rationale for Interference |
| Chrysophanol Glycosides | Chrysophanol-1-O-glucoside, Chrysophanol-8-O-glucoside | Same aglycone (chrysophanol) with a different number or linkage of glucose units, leading to similar chromatographic behavior.[1][2] |
| Emodin Glycosides | Emodin-1-O-glucoside, Emodin-8-O-glucoside | Structurally similar anthraquinone core with hydroxyl groups that can be glycosylated, resulting in comparable polarity to this compound.[1][2] |
| Aloe-emodin Glycosides | Aloe-emodin-8-O-glucoside | Another common anthraquinone glycoside often found in the same plant sources, with potential for overlapping retention times.[1][2] |
| Rhein Glycosides | Rhein-8-O-glucoside | Similar anthraquinone structure that can be glycosylated, leading to potential co-elution.[1][2] |
| Other Complex Glycosides | Torachrysone gentiobioside, Torachrysone triglucoside | These compounds share a similar core structure with multiple sugar moieties, increasing the likelihood of chromatographic overlap.[7][8] |
Experimental Protocols
Protocol 1: UPLC-PDA Method for the Quantification of Anthraquinone Glycosides
This protocol is adapted from a method for the simultaneous determination of six anthraquinone glycosides in rhubarb.[1][2]
1. Sample Preparation:
- Weigh 0.1 g of powdered sample into a centrifuge tube.
- Add 10 mL of 70% methanol.
- Sonicate for 30 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions:
- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase:
- A: 0.1% Phosphoric acid in water
- B: Acetonitrile
- Gradient Program:
- 0-2 min: 10-20% B
- 2-10 min: 20-40% B
- 10-12 min: 40-90% B
- 12-15 min: 90% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standards to generate a calibration curve.
- Inject the sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.
Table 2: UPLC Gradient Program for Anthraquinone Glycoside Separation
| Time (min) | %A (0.1% Phosphoric Acid in Water) | %B (Acetonitrile) |
| 0 | 90 | 10 |
| 2 | 80 | 20 |
| 10 | 60 | 40 |
| 12 | 10 | 90 |
| 15 | 10 | 90 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic for Co-elution
Caption: A logical approach to troubleshooting co-elution issues.
Putative Signaling Pathway for Anthraquinone Glycosides
While the specific signaling pathways for this compound are not yet fully elucidated, related anthraquinone glycosides have been shown to influence pathways involved in apoptosis.[9] This diagram illustrates a generalized pathway that may be relevant.
Caption: A putative mitochondrial-mediated apoptosis pathway influenced by anthraquinone glycosides.
References
- 1. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Torachrysone triglucoside | CAS:1002727-58-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. mdpi.com [mdpi.com]
How to prevent degradation of Chrysophanol tetraglucoside during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chrysophanol tetraglucoside during extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Hydrolysis to Chrysophanol (aglycone): Exposure to high temperatures or non-optimal pH during extraction can cleave the glycosidic bonds. | Maintain a slightly acidic pH (4-6) throughout the extraction process. Use low-temperature extraction methods such as maceration or ultrasonic-assisted extraction at temperatures below 50°C. |
| Enzymatic Degradation: Endogenous glycosidases in the plant material may be activated during sample preparation and extraction, leading to the breakdown of the glycoside. | Immediately after harvesting and grinding, inactivate enzymes by blanching the plant material in hot solvent (e.g., 70% ethanol) for a few minutes or by freeze-drying the sample prior to extraction. | |
| Presence of significant amounts of Chrysophanol in the extract | Acid or Base-Catalyzed Hydrolysis: Use of strong acids or bases in the extraction solvent can rapidly hydrolyze the glycosidic linkages. | Avoid using strong acids or bases. If pH adjustment is necessary, use a buffered solution to maintain a stable, slightly acidic environment. |
| High Extraction Temperature: Prolonged exposure to high temperatures accelerates the rate of hydrolysis. | Optimize extraction time and temperature. For heat-assisted methods, use the lowest effective temperature for the shortest duration necessary. | |
| Discoloration or degradation of the final extract | Photodegradation: Chrysophanol and its glycosides, like other anthraquinone derivatives, can be sensitive to light, leading to degradation. | Protect the sample from direct light at all stages of extraction, purification, and storage by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Oxidation: Presence of oxidative agents or prolonged exposure to air can lead to the degradation of the anthraquinone structure. | Consider degassing solvents before use and performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most common degradation pathway is the hydrolysis of the glycosidic bonds that link the four glucose units to the chrysophanol aglycone. This results in the formation of chrysophanol and free glucose. This hydrolysis can be catalyzed by acids, bases, heat, and enzymes present in the plant matrix.
Q2: What is the optimal pH range for extracting this compound to minimize degradation?
A2: Based on studies of similar anthraquinone glycosides, maintaining a slightly acidic pH, in the range of 4 to 6, is recommended to minimize acid- and base-catalyzed hydrolysis.[1]
Q3: How can I inactivate endogenous enzymes in my plant sample before extraction?
A3: Several methods can be effective for enzyme inactivation. A common laboratory practice is to briefly blanch the fresh, ground plant material in a hot solvent, such as 70% ethanol, for a few minutes.[2] Alternatively, freeze-drying (lyophilization) the plant material immediately after harvesting can also effectively inactivate enzymes by removing water.[2]
Q4: What is the recommended maximum temperature for the extraction process?
A4: To prevent thermal degradation, it is advisable to keep the extraction temperature below 50°C. If a higher temperature is required to improve extraction efficiency, the duration of the extraction should be minimized.
Q5: How should I store my extracts to ensure the long-term stability of this compound?
A5: For long-term storage, extracts should be kept in a tightly sealed, amber-colored vial to protect from light and air. Storage at low temperatures (-20°C or below) is also recommended to slow down any potential degradation reactions.
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is limited in the literature, the following tables provide stability data for related anthraquinone glycosides, which can serve as a valuable reference.
Table 1: Effect of Temperature on the Stability of Anthraquinone Glycosides (Inferred)
| Temperature (°C) | Solvent System | Half-life (t½) of Chrysophanol-8-O-β-D-glucopyranoside (hours) | Reference |
| 50 | Methanol/Water (50:50, v/v) | > 24 | |
| 75 | Methanol/Water (50:50, v/v) | ~12 | |
| 100 | Methanol/Water (50:50, v/v) | ~4 | |
| 150 | Methanol/Water (50:50, v/v) | < 1 |
Note: Data is for Chrysophanol-8-O-β-D-glucopyranoside and is used to infer the stability of this compound.
Table 2: Effect of pH on the Stability of Anthraquinone Glycosides (Inferred)
| pH | Buffer System | Stability of Aloin after 24 hours (%) | Reference |
| 3.0 | Citrate Buffer | > 95% | |
| 5.0 | Acetate Buffer | > 90% | |
| 7.0 | Phosphate Buffer | ~70% | |
| 9.0 | Borate Buffer | < 50% |
Note: Data is for Aloin, another anthraquinone glycoside, and indicates a general trend of decreased stability in neutral to alkaline conditions.
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction for this compound
Objective: To extract this compound while minimizing degradation.
Materials:
-
Fresh or freeze-dried plant material, finely ground
-
70% Ethanol (v/v), pre-cooled to 4°C
-
Citric acid or acetic acid (for pH adjustment)
-
Amber-colored glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
pH meter
Procedure:
-
Enzyme Inactivation (for fresh material): If using fresh plant material, quickly blanch the ground sample in a small volume of hot 70% ethanol (80°C) for 2 minutes. Immediately cool the mixture in an ice bath.
-
pH Adjustment: Suspend the plant material (blanched or freeze-dried) in pre-cooled 70% ethanol at a 1:10 solid-to-solvent ratio (w/v). Adjust the pH of the slurry to 5.0 using a dilute solution of citric acid or acetic acid.
-
Extraction: Place the flask in a cold water bath on a magnetic stirrer. Macerate the sample with continuous stirring for 24 hours at 4°C. Ensure the flask is covered to prevent solvent evaporation and protected from light.
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue. Wash the residue with a small volume of cold 70% ethanol to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Storage: Store the final extract in an amber vial at -20°C.
Protocol 2: HPLC-UV Method for the Quantification of this compound and its Degradation Product (Chrysophanol)
Objective: To quantify the amount of intact this compound and its primary degradation product, chrysophanol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and Chrysophanol standards in methanol. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks of this compound and Chrysophanol based on their retention times compared to the standards. Construct calibration curves and calculate the concentration of each compound in the samples.
Visualizations
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Optimizing Cytotoxicity Assays for Chrysophanol Tetraglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chrysophanol tetraglucoside in cytotoxicity assays. The information is tailored to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Chrysophanol?
This compound is a glycosylated form of Chrysophanol, a naturally occurring anthraquinone. The addition of four glucose molecules significantly increases its molecular weight and can alter its biological properties, including solubility and cell permeability. It is important to note that glycosylation can sometimes lead to reduced cytotoxicity compared to the aglycone form (Chrysophanol).
Q2: What is the expected solubility of this compound in aqueous solutions?
This compound has a predicted water solubility of 19 g/L, which is relatively high. However, if you encounter solubility issues when preparing your stock solutions, gentle warming to 37°C and sonication can aid in dissolution.[1]
Q3: Which cell lines are appropriate for testing the cytotoxicity of this compound?
The choice of cell line should be guided by your research question. Chrysophanol, the aglycone, has been studied in various cancer cell lines, including liver cancer (HepG2), colon cancer, and leukemia cells.[2][3] It is advisable to start with a cell line relevant to your therapeutic area of interest.
Q4: What are the potential mechanisms of action for Chrysophanol and its glycosides?
Studies on Chrysophanol and other anthraquinones suggest several mechanisms of action, including the induction of apoptosis, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.[2][4] Chrysophanol has also been shown to inhibit signaling pathways such as EGFR/mTOR. The tetraglucoside derivative may have similar or distinct mechanisms that require experimental validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Compound Inactivity: The glycosylation of Chrysophanol may reduce its cytotoxic activity. | - Increase the concentration range of this compound in your assay.- Increase the incubation time to allow for potential metabolism of the glycoside into a more active form.- As a positive control, test the aglycone (Chrysophanol) in parallel to compare activity. |
| Sub-optimal Cell Health: Cells that are unhealthy or have a low metabolic rate may not respond robustly to cytotoxic agents. | - Ensure cells are in the logarithmic growth phase at the time of the experiment.- Regularly check for mycoplasma contamination.- Use a positive control known to induce cytotoxicity in your chosen cell line to validate the assay. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the wells of the microplate is a common source of variability. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for cell seeding and handle it gently to avoid cell stress.[5] |
| Compound Precipitation: Although highly soluble, the compound may precipitate at very high concentrations or in certain media formulations. | - Visually inspect the wells for any signs of precipitation after adding the compound.- If precipitation is observed, prepare fresh dilutions and consider using a lower top concentration. | |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Interference with Assay Reagents | Colorimetric Interference: this compound is a colored compound, which may interfere with absorbance readings in colorimetric assays (e.g., MTT, XTT). | - Include a "compound only" control (wells with media and this compound but no cells) to measure the background absorbance of the compound.- Subtract the background absorbance from your experimental readings. |
| Reducing/Oxidizing Properties: The compound may directly react with the assay reagents (e.g., tetrazolium salts), leading to false-positive or false-negative results. | - Perform a control experiment by adding the compound to cell-free media with the assay reagent to check for any direct reaction. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same solvent concentration used for the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Appropriate cell line and culture medium
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450-500 nm using a microplate reader.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Parameter | Recommendation | Notes |
| Starting Concentration | 100-200 µM | Based on the potential for lower cytotoxicity of the glycosylated form. |
| Serial Dilution Factor | 1:2 or 1:3 | To obtain a comprehensive dose-response curve. |
| Number of Concentrations | 8-10 | To accurately determine the IC50 value. |
Table 2: Suggested Incubation Times
| Incubation Time | Purpose | Considerations |
| 24 hours | Assess acute cytotoxicity. | May not be sufficient to observe effects if the compound requires metabolic activation. |
| 48 hours | Standard time point for many cytotoxicity assays. | Balances detection of cytotoxicity with maintaining cell health. |
| 72 hours | Evaluate longer-term effects. | Ensure that the vehicle control cells do not become over-confluent. |
Visualizations
Caption: Experimental workflow for cytotoxicity assay optimization.
References
- 1. glpbio.com [glpbio.com]
- 2. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties [mdpi.com]
Technical Support Center: Cell-Based Assays with Anthraquinone Glycosides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with anthraquinone glycosides in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My anthraquinone glycoside has low solubility in aqueous media. How can I prepare my stock solutions and treat my cells?
A1: Poor aqueous solubility is a common issue with many anthraquinone derivatives, particularly the aglycones. Glycosides are generally more water-soluble than their corresponding aglycones.
-
Stock Solutions: It is recommended to prepare high-concentration stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2][3][4] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: When diluting the stock solution into your final culture medium, it is crucial to do so gradually and with vigorous mixing to prevent precipitation of the compound. You can prepare an intermediate dilution in a serum-containing medium before the final dilution in the cell culture plate.
-
Solubility Testing: Before beginning your experiments, it is advisable to test the solubility of your compound in the final assay conditions. This can be done by preparing the highest intended concentration in the cell-free medium and visually inspecting for any precipitate after a short incubation.
Q2: I am observing high background signals in my colorimetric/fluorometric assays. Could my anthraquinone glycoside be interfering?
A2: Yes, this is a very common pitfall. Anthraquinones are known Pan-Assay Interference Compounds (PAINS) and can interfere with readouts through several mechanisms.[5][6][7]
-
Inherent Color and Fluorescence: Many anthraquinones are colored compounds and can also be fluorescent.[8][9][10][11] This can lead to false-positive or false-negative results in absorbance-based (e.g., MTT, SRB) and fluorescence-based assays.
-
Control Experiments: To check for interference, run parallel experiments with your compound in cell-free media. This will help you quantify the compound's contribution to the final signal.
Q3: My results from MTT or other tetrazolium-based assays are inconsistent or suggest increased cell viability, which is unexpected. What could be the cause?
A3: This is a classic example of assay interference. Anthraquinones and other redox-active compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[6] This leads to an overestimation of cell viability.
-
Redox Cycling: Anthraquinones can undergo redox cycling, which can interfere with assays that rely on cellular redox state.[12]
-
Alternative Assays: It is highly recommended to use alternative cell viability assays that are less susceptible to this type of interference. Good alternatives include the Sulforhodamine B (SRB) assay, which measures protein content, or ATP-based assays like CellTiter-Glo®, which quantify cellular ATP levels.[13][14][15]
Q4: I suspect my anthraquinone glycoside is inducing oxidative stress. How does this affect my cell-based assays?
A4: Anthraquinones are known to generate Reactive Oxygen Species (ROS) through redox cycling.[12] This can have a dual effect on your experiments:
-
Biological Effect: The generated ROS can induce genuine biological responses in the cells, such as apoptosis or activation of stress-related signaling pathways.
-
Assay Interference: The production of ROS can interfere with assays that are sensitive to the cellular redox environment, which includes many viability and cytotoxicity assays.
To distinguish between a true biological effect and assay interference, it is crucial to use multiple, mechanistically different assays to confirm your findings.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays
| Symptom | Possible Cause | Recommended Action |
| Increased "viability" with a cytotoxic compound in an MTT/XTT assay. | Direct reduction of the tetrazolium salt by the compound. | 1. Run a cell-free control with the compound and assay reagent. 2. Switch to a non-redox-based assay like SRB (protein quantification) or CellTiter-Glo® (ATP quantification).[13][14][15] |
| High background absorbance/fluorescence. | Inherent color or fluorescence of the anthraquinone glycoside.[8][9] | 1. Measure the absorbance/fluorescence of the compound in the assay medium without cells. 2. Subtract the background signal from your experimental values. 3. If the signal is too high, consider an alternative assay with a different detection method (e.g., luminescence). |
| Compound precipitates in the cell culture wells. | Poor solubility of the compound in the final assay medium. | 1. Re-evaluate the final concentration of the organic solvent (e.g., DMSO). 2. Prepare fresh stock solutions. 3. Test the solubility at the highest concentration before the experiment. |
Problem 2: Difficulty Preparing and Dosing the Compound
| Symptom | Possible Cause | Recommended Action |
| Difficulty dissolving the compound to make a stock solution. | The compound has low solubility in the chosen solvent. | 1. Consult the supplier's data sheet for recommended solvents. 2. Try gentle warming or sonication to aid dissolution. 3. Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[1][3] |
| Cell death observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5%). 2. Perform a solvent toxicity curve for your specific cell line. |
Data Presentation: Physicochemical Properties of Common Anthraquinone Glycosides
| Compound | Molecular Weight | Solubility in DMSO | Solubility in Water | Solubility in Ethanol | Absorbance Max (nm) |
| Aloin (Barbaloin) | 418.39 g/mol | ~30-83 mg/mL[2][3] | ~0.5-5.2 mg/mL[2][3][16] | ~0.25-42 mg/mL[2][3] | ~251, 269, 296, 354 |
| Sennoside A | 862.74 g/mol | ~2-39.9 mg/mL[1][17] | Insoluble[1][17] | Insoluble[17] | ~270, 375 |
| Sennoside B | 862.74 g/mol | ~2 mg/mL[4] | ~2 mg/mL (in PBS, pH 7.2)[4] | Not specified | Not specified |
| Aloe-emodin | 270.24 g/mol | Soluble | Insoluble | Soluble | ~258, 289, 434 |
| Rhein | 284.22 g/mol | Soluble | Sparingly soluble | Soluble | ~259, 436 |
Note: Solubility can vary depending on the specific salt form, purity, and experimental conditions.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your anthraquinone glycoside at various concentrations and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[18][19]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[18][19]
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[18][19]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[19]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with your compound as per your experimental design.
-
Plate Equilibration: After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20][21]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measurement: Measure the luminescence using a plate reader.
Visualizations
Troubleshooting Workflow for Cell Viability Assays
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Mechanism of Anthraquinone Interference in Redox-Based Assays
Caption: How anthraquinones interfere with MTT and other tetrazolium-based assays.
Potential Impact of Anthraquinones on MAPK Signaling Pathway
Caption: Potential inhibitory effect of anthraquinones on the MAPK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of Aloe-emodin and Rhein by synchronous fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fig.if.usp.br [fig.if.usp.br]
- 10. karger.com [karger.com]
- 11. CN104215614A - Method for detecting aloin A, aloin B and aloe-emodin in series through high performance liquid chromatography-diode array/fluorescent detector - Google Patents [patents.google.com]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. apexbt.com [apexbt.com]
- 18. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Chrysophanol and its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Chrysophanol and its glycosylated form, Chrysophanol-8-O-β-D-glucopyranoside. While data on Chrysophanol tetraglucoside is limited, this comparison with its monoglucoside counterpart offers valuable insights into the influence of glycosylation on the bioactivity of the parent compound, Chrysophanol. The information presented is supported by experimental data to aid in research and drug development endeavors.
Overview
Chrysophanol is a naturally occurring anthraquinone found in various plants, notably in the Rheum genus, and has been studied for a wide range of pharmacological effects.[1][2] Glycosylation, the attachment of sugar moieties, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. This guide focuses on the comparative bioactivity of Chrysophanol and its monoglucoside, particularly in the context of anti-diabetic effects. While this compound has been reported to possess anti-hypolipidemic and antibacterial activities, direct comparative studies with Chrysophanol are currently lacking in the scientific literature.
Quantitative Bioactivity Comparison
A study directly comparing the anti-diabetic properties of Chrysophanol and Chrysophanol-8-O-β-D-glucopyranoside provides key quantitative data. The findings indicate that glycosylation can enhance specific biological activities.
| Compound | Bioactivity | Assay | Metric (IC50/ED50) | Result |
| Chrysophanol | PTP1B Inhibition | Enzymatic Assay | IC50 | 79.86 ± 0.12 µM[1][3][4] |
| Chrysophanol-8-O-β-D-glucopyranoside | PTP1B Inhibition | Enzymatic Assay | IC50 | 18.34 ± 0.29 µM[1][3][4] |
| Chrysophanol | Glucose Transport | L6 Rat Myotubes | ED50 | 79.69 ± 0.03 µM[1][3][4] |
| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport | L6 Rat Myotubes | ED50 | 59.38 ± 0.66 µM[1][3][4] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value signifies greater potency.
-
ED50 (Half-maximal effective dose): Represents the dose or concentration of a drug that produces 50% of its maximal effect. A lower ED50 value indicates greater efficacy.
The data clearly demonstrates that Chrysophanol-8-O-β-D-glucopyranoside is a significantly more potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research, as evidenced by its substantially lower IC50 value compared to Chrysophanol.[1][3][4] Furthermore, the glucoside form also shows enhanced glucose transport activity.[1][3][4]
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This in vitro enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of the PTP1B enzyme.
-
Principle: The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol, which can be quantified spectrophotometrically. The reduction in the formation of p-nitrophenol in the presence of a test compound indicates enzymatic inhibition.[5][6]
-
Methodology:
-
A reaction mixture is prepared containing a buffer solution (e.g., 25 mM Tris–HCl, pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).[5]
-
The test compound (Chrysophanol or its glucoside) at various concentrations is added to the reaction mixture.
-
The PTP1B enzyme (recombinant human) is introduced to the mixture.
-
The reaction is initiated by the addition of the substrate, pNPP.
-
The mixture is incubated at 37°C for a specified period (e.g., 10 minutes).[5]
-
The absorbance of the resulting solution is measured using a spectrophotometer to determine the concentration of p-nitrophenol produced.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control sample without the inhibitor. The IC50 value is then determined from the dose-response curve.
-
Glucose Transport Assay in L6 Rat Myotubes
This cell-based assay evaluates the effect of a compound on glucose uptake in a skeletal muscle cell line, which is a primary site for glucose disposal in the body.
-
Principle: Differentiated L6 rat myotubes are used as a model for skeletal muscle cells. The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is measured in the presence and absence of the test compound. An increase in radioactivity inside the cells indicates enhanced glucose transport.[7][8][9]
-
Methodology:
-
L6 myoblasts are cultured and differentiated into myotubes in appropriate cell culture plates.[9]
-
The differentiated myotubes are serum-starved to establish a basal level of glucose uptake.
-
The cells are then incubated with various concentrations of the test compound (Chrysophanol or its glucoside) for a defined period.[8]
-
A solution containing the radiolabeled glucose analog is added to the cells, and incubation continues for a short period (e.g., 5-30 minutes).[7][9]
-
The uptake is terminated by washing the cells with ice-cold buffer to remove any unincorporated radiolabeled glucose.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The rate of glucose transport is calculated and compared to control cells to determine the effect of the compound. The ED50 value is derived from the dose-response curve.
-
Signaling Pathway Modulation by Chrysophanol
Chrysophanol has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism of Chrysophanol's anti-inflammatory effects.[2][10][11]
Caption: Chrysophanol inhibits the NF-κB signaling pathway.
Conclusion
The available data suggests that glycosylation of Chrysophanol can significantly enhance its bioactivity, as demonstrated by the superior PTP1B inhibitory and glucose transport activities of Chrysophanol-8-O-β-D-glucopyranoside compared to the parent aglycone. This highlights the potential for developing glycosylated derivatives of natural products to improve their therapeutic efficacy. While direct comparative data for this compound is not yet available, the findings for the monoglucoside provide a strong rationale for further investigation into the bioactivity of this and other polyglycosylated forms of Chrysophanol. The detailed experimental protocols and the elucidated signaling pathway for Chrysophanol offer a solid foundation for researchers to build upon in their exploration of these promising natural compounds.
References
- 1. Anti-diabetic Properties of Chrysophanol and Its Glucoside from Rhubarb Rhizome [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanolic Extract of Folium Sennae Mediates the Glucose Uptake of L6 Cells by GLUT4 and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysophanol Tetraglucoside and Emodin-8-O-β-D-glucoside for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chrysophanol tetraglucoside and Emodin-8-O-β-D-glucoside, two natural anthraquinone glycosides with emerging therapeutic potential. This document summarizes their distinct biological activities, mechanisms of action, and available quantitative data from preclinical studies.
Introduction
This compound and Emodin-8-O-β-D-glucoside are both glycosylated derivatives of anthraquinones found in various medicinal plants. While structurally related, emerging research indicates they possess distinct pharmacological profiles, warranting a comparative evaluation for targeted drug development. This guide aims to provide a side-by-side analysis of their known biological effects and underlying molecular mechanisms, supported by experimental data.
Comparative Overview of Biological Activities
| Biological Activity | This compound/Related Glycosides | Emodin-8-O-β-D-glucoside |
| Neuroprotection | Limited direct evidence for the tetraglucoside. The aglycone, chrysophanol, shows neuroprotective properties.[1][2] | Demonstrated neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[3][4] |
| Anti-cancer | The aglycone, chrysophanol, exhibits anti-cancer activity against various cancer cell lines, including colon cancer and renal cancer.[5][6] | Shows antiproliferative and cytotoxic effects against nervous system tumors like neuroblastoma and glioblastoma.[7][8] It also suppresses proliferation in other cancer cells.[9] |
| Anti-inflammatory | The aglycone, chrysophanol, has well-documented anti-inflammatory properties.[1][10] | Possesses anti-inflammatory activities.[7][11] |
| Antioxidant | The aglycone, chrysophanol, exhibits antioxidant effects.[1] | Exhibits significant antioxidant activity, contributing to its neuroprotective effects.[3][11] |
| Anti-diabetic | Chrysophanol-8-O-β-D-glucopyranoside, a related glucoside, shows anti-diabetic properties by activating glucose transport.[12][13] | Limited direct evidence. |
| Hypolipidemic | Possesses anti-hypolipidemic activity.[14] | Not a primary reported activity. |
| Antibacterial | Demonstrates antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus.[14] | Not a primary reported activity. |
| Anti-fibrotic | The aglycone, chrysophanol, can improve renal interstitial fibrosis.[5] | Exhibits anti-fibrotic activity, particularly in the context of renal fibrosis.[11] |
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of Emodin-8-O-β-D-glucoside and related chrysophanol glycosides.
Table 1: In Vitro Inhibitory and Proliferative Activities
| Compound | Target/Assay | Cell Line/System | IC50/EC50/Ki | Reference |
| Emodin-8-O-β-D-glucoside | Rat Lens Aldose Reductase | Cell-free assay | 14.4 µM (IC50) | [11][15] |
| Emodin-8-O-β-D-glucoside | Human DNA Topoisomerase II | Cell-free assay | 66 µM (IC50) | [11][15] |
| Emodin-8-O-β-D-glucoside | MAPK | Not specified | 430.14 pM (Ki) | [11] |
| Emodin-8-O-β-D-glucoside | Proliferation & Differentiation | Mouse MC3T3-E1 osteoblastic cells | 1 ng/ml (Effective Concentration) | [15] |
| Chrysophanol-8-O-β-D-glucopyranoside | Tyrosine Phosphatase 1B | Not specified | 18.34 ± 0.29 µM (IC50) | [12] |
| Chrysophanol (aglycone) | Tyrosine Phosphatase 1B | Not specified | 79.86 ± 0.12 µM (IC50) | [12] |
| Chrysophanol-8-O-β-D-glucopyranoside | Glucose Transport | L6 rat myotubes | 59.38 ± 0.66 µM (ED50) | [12] |
| Chrysophanol (aglycone) | Glucose Transport | L6 rat myotubes | 79.69 ± 0.03 µM (ED50) | [12] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosage | Effect | Reference |
| Emodin-8-O-β-D-glucoside | Rat model of focal cerebral ischemia and reperfusion injury | 5 mg/kg | Decreased infarct size | [15] |
| Emodin-8-O-β-D-glucoside | Rat cerebral ischemia-reperfusion model | 2-10 mg/kg (IV, single dose) | Reduced neurological deficit and cerebral infarction area; Increased SOD activity and total antioxidant capacity | [3][11] |
| Emodin-8-O-β-D-glucoside | Mouse unilateral ureteral obstruction (UUO) model of renal fibrosis | 2.5-10 mg/kg/day | Ameliorated renal fibrosis; Reduced renal viscosity, collagen deposition, and α-SMA expression | [11] |
Mechanisms of Action and Signaling Pathways
Chrysophanol and its Glycosides
The mechanism of action for this compound is not as extensively studied as its aglycone, chrysophanol. Chrysophanol has been shown to modulate several key signaling pathways:
-
TGF-β/EMT Pathway: Inactivation of this pathway by chrysophanol can alleviate diabetic nephropathy.[5]
-
AMPK Pathway: Chrysophanol induces osteoblast differentiation by activating AMP-activated protein kinase (AMPK).[5] It also suppresses adipogenesis and induces thermogenesis via this pathway.[6]
-
EGFR/mTOR Pathway: Chrysophanol can inhibit the proliferation of colon cancer cells by suppressing the activation of EGFR and downstream molecules like AKT and mTOR/p70S6K.[6]
-
NF-κB Pathway: Chrysophanol can regulate inflammatory responses, for instance in acute hepatic injury, by blocking this pathway.[1]
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chrysophanol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferati… [ouci.dntb.gov.ua]
- 10. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpbio.com [glpbio.com]
- 15. caymanchem.com [caymanchem.com]
A Comparative Analysis of the In Vivo Efficacy of Chrysophanol and its Glycoside Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the naturally occurring anthraquinone, Chrysophanol, and its glycosylated form, Chrysophanol-8-O-glucoside. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective therapeutic potential and mechanisms of action. This objective analysis is intended to aid researchers and professionals in drug development in evaluating these compounds for further investigation.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of Chrysophanol and Chrysophanol-8-O-glucoside in various animal models.
Table 1: In Vivo Efficacy of Chrysophanol
| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Inflammatory Bowel Disease (IBD) | Mice | Not Specified | Oral | Significantly reduced mRNA levels of pro-inflammatory genes and suppressed serum TNF-α and IL-6 production in a dose-dependent manner. | [1] |
| Pentylenetetrazol (PTZ)-Induced Epilepsy with Stress | Male Mice | 10 mg/kg | Not Specified | Showed maximum efficacy against PTZ-induced epilepsy, with significantly reduced seizure intensity and duration, and increased latency period. Survival rate was 87.5%. | [2][3] |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) | Murine Model | 7.5 and 15 mg/kg | Not Specified | Significantly inhibited the expression of NF-κB pathway-related proteins (NF-κBp65, p-NF-κB p65, IκBα, p-IκBα, HMGB1), TNF-α, and IL-1β. | [4] |
| High-Fat Diet (HFD)-Induced Obesity | C57BL/6J Mice | Not Specified | Not Specified | Weight gain in the Chrysophanol group (16.72 ± 2 g) was significantly less than the HFD-group (23.92 ± 1.74 g) after 16 weeks. | [5] |
Table 2: In Vivo Efficacy of Chrysophanol-8-O-glucoside (CPOG)
| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Failure (ALF) | Mice | 20 and 40 mg/kg | Not Specified | Ameliorated liver injury, improved mortality, and reduced serum levels of ALT, AST, TNF-α, and IL-1β. Also attenuated intracellular ROS production in liver tissue. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below to provide a comprehensive understanding of the study designs.
Chrysophanol in DSS-Induced IBD Model[1]
-
Animal Model: Mice were used to induce an inflammatory bowel disease model.
-
Induction of Colitis: Colitis was induced using Dextran Sulfate Sodium (DSS).
-
Treatment: Chrysophanol was administered orally. Specific dosages were tested in a dose-dependent manner.
-
Efficacy Evaluation: The protective effect was evaluated by measuring the mRNA levels of pro-inflammatory cytokines in the colon tissue and the serum levels of TNF-α and IL-6 via ELISA.
Chrysophanol in PTZ-Induced Epilepsy with Stress Model[2][3]
-
Animal Model: Male mice were utilized for this study.
-
Induction of Seizures and Stress: Seizures were induced by administering 35 mg/kg of Pentylenetetrazol (PTZ) every other day. Concurrently, mice were subjected to 120 minutes of daily restraint stress for 21 days.
-
Treatment: Chrysophanol (0.1, 1, and 10 mg/kg) was administered 30 minutes before PTZ injection in an acute study. The most effective dose (10 mg/kg) was used for the chronic model.
-
Efficacy Evaluation: Efficacy was assessed through behavioral tests for memory and stress, analysis of antioxidant levels (GSH, GST, CAT, MDA, Nitric oxide), histopathological and immunohistochemical examinations, measurement of cortisol levels (ELISA), and gene expression analysis (RT-PCR).
Chrysophanol-8-O-glucoside in LPS/D-GalN-Induced Acute Liver Failure Model[6]
-
Animal Model: A mouse model of acute liver failure was established.
-
Induction of Liver Failure: Acute liver failure was induced by co-injection of Lipopolysaccharide (LPS) and D-Galactosamine (D-GalN).
-
Treatment: Chrysophanol-8-O-glucoside (CPOG) was co-administered at doses of 20 or 40 mg/kg.
-
Efficacy Evaluation: The protective effects were determined by Hematoxylin-eosin (H&E) staining of liver tissue, measurement of serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels, and quantification of serum TNF-α and IL-1β levels by ELISA. Intracellular ROS production in the liver was also assessed.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Chrysophanol and its glycoside are mediated through the modulation of several key signaling pathways.
Chrysophanol: Modulation of Inflammatory Pathways
Chrysophanol has been shown to exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[1] In the context of acute lung injury, it also regulates the HMGB1/NF-κB signaling pathway through histone deacetylase 3 (HDAC3) expression.[4] In colon cancer cells, Chrysophanol inhibits the EGFR/mTOR pathway.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Chrysophanol attenuates cognitive impairment, neuroinflammation, and oxidative stress by TLR4/NFκB-Nrf2/HO-1 and BDNF/VEGF signaling in stress-intensified PTZ induced epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
Navigating Analytical Specificity: A Guide to Chrysophanol Tetraglucoside Analysis in the Context of Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules is paramount. While immunoassays offer high-throughput screening capabilities, potential cross-reactivity with structurally related compounds can pose a significant challenge. This guide addresses the topic of Chrysophanol tetraglucoside and its analysis, with a focus on the potential for cross-reactivity in immunoassays and a comparative look at alternative analytical methods.
Currently, there is a notable absence of specific experimental data on the cross-reactivity of this compound in commercially available immunoassays. This data gap highlights the importance of understanding the principles of immunoassay specificity and exploring robust, alternative analytical techniques for the accurate quantification of this and other related anthraquinone glycosides.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen.[1][2] The principle is often likened to a lock and key, where the antibody's binding site is highly specific to the antigen's epitope.[1] However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to inaccurate results. This phenomenon is known as cross-reactivity.[3][4]
This compound belongs to the anthraquinone family, a class of compounds that share a common tricyclic aromatic quinone structure.[5][6] Other common anthraquinones found in botanical sources include emodin, aloe-emodin, rhein, and chrysophanol itself.[5][7] The structural similarity among these compounds makes them potential cross-reactants in an immunoassay developed for any single member of the family. For instance, an antibody raised against chrysophanol might also recognize this compound or other glycosylated forms, as well as related aglycones like emodin, leading to a non-specific signal.
Comparative Analysis of Analytical Methods
Given the potential for cross-reactivity in immunoassays and the lack of specific data for this compound, alternative analytical methods that offer high specificity and resolution are crucial. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two widely used and validated techniques for the analysis of anthraquinones.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Immunoassay |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Separation based on differential migration of analytes on a stationary phase coated on a plate, driven by a mobile phase via capillary action. | Detection based on the specific binding of an antibody to a target antigen. |
| Specificity | High; can separate structurally similar compounds. | Moderate to high; dependent on the stationary and mobile phases. | Variable; prone to cross-reactivity with structurally similar molecules.[3] |
| Quantification | Highly quantitative with a wide linear range. | Semi-quantitative (visual) to quantitative (with a densitometer). | Quantitative, but accuracy can be affected by cross-reactivity. |
| Throughput | Moderate; sequential sample analysis. | High; multiple samples can be run simultaneously. | Very high; suitable for screening large numbers of samples. |
| Development Time | Method development can be time-consuming. | Relatively rapid method development. | Development of specific antibodies can be lengthy and expensive. |
| Instrumentation | Requires sophisticated and expensive equipment. | Relatively simple and inexpensive equipment. | Requires specific plate readers or automated platforms. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Anthraquinone Analysis
This protocol is a general guideline for the simultaneous determination of chrysophanol and other anthraquinones, adapted from validated methods.[8][9][10]
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or o-phosphoric acid
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used to separate multiple anthraquinones. A common mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Example Gradient: Start with a higher proportion of the aqueous phase and gradually increase the organic phase over the run time to elute more hydrophobic compounds.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or 279 nm are commonly used for anthraquinones.[8][9]
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Extract the sample with a suitable solvent such as methanol or ethanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject standards of known concentrations to create a calibration curve.
-
Inject the sample and quantify the amount of chrysophanol and other anthraquinones by comparing the peak areas to the calibration curve.
Thin-Layer Chromatography (TLC) for Anthraquinone Glycoside Analysis
This protocol provides a method for the qualitative and semi-quantitative analysis of anthraquinone glycosides.[11][12][13]
1. Materials:
-
TLC plates pre-coated with silica gel 60 F254.
-
Developing tank.
-
Capillary tubes for spotting.
-
UV lamp (254 nm and 365 nm).
-
Spraying device.
2. Reagents:
-
Mobile Phase: A mixture of n-propanol, ethyl acetate, and water (e.g., in a 40:40:30 ratio) is a suitable solvent system.[12]
-
Spray Reagent: 5% (w/v) alcoholic potassium hydroxide (KOH) solution.
-
Optional: 25% nitric acid solution for pre-treatment to intensify spots.[11][12]
3. Procedure:
-
Apply the sample extract and standards as small spots on the baseline of the TLC plate.
-
Place the plate in a developing tank saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and dry it.
-
(Optional) Spray the plate with 25% nitric acid and heat at 110°C for 10 minutes.[11][12]
-
After cooling, spray the plate with the alcoholic KOH solution.
-
Visualize the spots under visible light and UV light. Anthraquinones typically appear as red or pink spots after spraying with KOH.
4. Analysis:
-
Calculate the Retention factor (Rf) value for each spot and compare it with the standards.
-
The intensity of the spot can be used for semi-quantitative estimation.
Visualizing Immunoassay Cross-Reactivity
The following diagram illustrates the concept of antibody cross-reactivity.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysophanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. scribd.com [scribd.com]
Comparative Purity Analysis of Chrysophanol Tetraglucoside Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical Chrysophanol tetraglucoside reference standards, designated as Lot A and Lot B. The purity of a reference standard is paramount for accurate analytical measurements, ensuring the reliability and reproducibility of experimental data in drug discovery and development. This document outlines detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and presents a comparative analysis of the two hypothetical lots.
Introduction to this compound
This compound is a glycosylated anthraquinone, a class of compounds known for their diverse biological activities. Chrysophanol, the aglycone, has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The glycosylation of chrysophanol can significantly influence its solubility, stability, and pharmacokinetic profile. Accurate quantification and identification of this compound in research and quality control settings necessitate the use of highly pure, well-characterized reference standards.
Comparative Purity Analysis
The purity of two hypothetical lots of this compound reference standards was evaluated using three orthogonal analytical techniques: HPLC-UV for quantitative purity assessment, LC-MS for impurity identification, and qNMR for an absolute purity determination.
Table 1: Comparative Purity Data for this compound Reference Standards (Lot A vs. Lot B)
| Parameter | Lot A | Lot B | Method |
| Purity by HPLC-UV (Area %) | 99.85% | 98.10% | HPLC-UV |
| Major Impurity 1 (Area %) | 0.08% (Chrysophanol triglucoside) | 1.25% (Chrysophanol) | HPLC-UV / LC-MS |
| Major Impurity 2 (Area %) | 0.05% (Unknown, MW 740.6) | 0.45% (Chrysophanol triglucoside) | HPLC-UV / LC-MS |
| Total Impurities (Area %) | 0.15% | 1.90% | HPLC-UV |
| Purity by qNMR (w/w %) | 99.7% | 97.9% | qNMR |
| Water Content (Karl Fischer) | 0.12% | 0.25% | Karl Fischer Titration |
| Residual Solvents | <0.01% (Methanol) | 0.05% (Acetone) | Headspace GC |
Analysis Summary:
Lot A demonstrates a significantly higher purity profile across all analytical methods compared to Lot B. The primary impurity in Lot B is the aglycone, chrysophanol, suggesting potential degradation of the glycosidic bonds. In contrast, Lot A shows only trace levels of a triglucoside derivative. The qNMR results corroborate the HPLC findings, confirming the higher purity of Lot A.
Experimental Protocols
Detailed methodologies for the analytical procedures used in this comparison are provided below.
Purity Determination by HPLC-UV
This method quantifies the purity of this compound based on the relative peak area.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of methanol to prepare a 1 mg/mL stock solution. Dilute to 0.1 mg/mL with methanol for injection.
Impurity Identification by LC-MS
This method is used to identify the impurities detected by HPLC-UV.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Absolute Purity by Quantitative NMR (qNMR)
qNMR provides a direct measurement of the analyte concentration and purity without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
To aid in the understanding of the experimental processes and potential applications, the following diagrams are provided.
Comparative analysis of different extraction methods for anthraquinone glycosides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of various extraction methods for anthraquinone glycosides, valuable compounds with significant therapeutic potential. The selection of an appropriate extraction technique is paramount for maximizing yield and purity, thereby influencing the efficacy of subsequent research and drug development. This document offers a comparative overview of conventional and modern extraction techniques, supported by experimental data, detailed protocols, and visual representations of associated biological pathways.
Comparative Analysis of Extraction Methods
The efficiency of anthraquinone glycoside extraction is highly dependent on the chosen method and the plant matrix. Below is a summary of quantitative data from various studies, comparing the yields of different extraction techniques. It is important to note that the plant sources and specific anthraquinones analyzed differ between studies, which may influence the results.
| Extraction Method | Plant Source | Anthraquinone Glycoside/Aglycone | Yield (% w/w or mg/g) | Reference |
| Maceration | Rheum emodi | Total 1,8-dihydroxyanthraquinones (DHAQs) | 21.86 mg/g (native) 37.31 mg/g (acid hydrolysed) | [1] |
| Cassia fistula | Total Anthraquinones (as rhein) | 0.3139 ± 0.0129 % w/w | [2] | |
| Heat-Reflux (Decoction) | Rheum emodi | Total DHAQs | 45.63 mg/g (native) 83.14 mg/g (acid hydrolysed) | [1] |
| Cassia fistula | Total Anthraquinone Glycosides (as rhein) | 0.2383 ± 0.0011 % w/w | [2] | |
| Soxhlet Extraction | Cassia fistula | Total Anthraquinone Glycosides (as rhein) | Not specified, but lower than decoction and maceration | [3] |
| Ultrasound-Assisted Extraction (UAE) | Rheum emodi | Total DHAQs | 30.34 mg/g (native) 46.08 mg/g (acid hydrolysed) | [1] |
| Microwave-Assisted Extraction (MAE) | Senna alata | Aloe-emodin (AE) | 0.86 mg/g DW | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are generalized protocols for the key extraction methods discussed. Researchers should optimize these protocols based on the specific plant material and target compounds.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period.
Protocol:
-
Weigh 1 gram of powdered plant material.
-
Place the powder in a sealed container and add 20 mL of ethanol.
-
Shake the mixture intermittently for the first 2 hours.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.[1]
Heat-Reflux Extraction (Decoction)
This method involves boiling the plant material in a solvent to enhance extraction efficiency.
Protocol:
-
Place 1 gram of powdered plant material in a round-bottom flask.
-
Add 20 mL of ethanol to the flask.
-
Heat the mixture to reflux for 45 minutes using a water bath.
-
After cooling, separate the extract from the solid residue by filtration.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.
Protocol:
-
Place 10 grams of the powdered plant material into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Add 300 mL of 70% ethanol to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor will travel up the distillation arm and flood the chamber containing the thimble.
-
Continue the extraction until the solvent in the siphon arm becomes colorless, indicating that the extraction is complete.[3]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance the release of intracellular compounds.
Protocol:
-
Suspend 1 gram of powdered plant material in 20 mL of ethanol in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 45 minutes.
-
Separate the extract from the solid residue by centrifugation or filtration.[1]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol:
-
Mix the powdered plant material with a suitable solvent (e.g., 90.5% ethanol) at a specific solid-to-liquid ratio.
-
Place the mixture in a microwave extractor.
-
Apply microwave power (e.g., 18.6 W/mL) for a set duration.
-
After extraction, cool the mixture and separate the extract from the solid residue.[4][5]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its selectivity and the ability to produce solvent-free extracts.
Protocol:
-
Load the powdered plant material into the extraction vessel.
-
Pump supercritical CO2 (often mixed with a modifier like ethanol) through the vessel at a specific temperature and pressure.
-
The extracted compounds are then separated from the CO2 by depressurization in a collection vessel.
Bioactivity and Signaling Pathways of Anthraquinone Glycosides
Anthraquinone glycosides exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Anthraquinones can exert their anti-inflammatory effects by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) pathways.
Caption: Anthraquinone-mediated inhibition of inflammatory pathways.
Anticancer Signaling Pathways
The anticancer properties of certain anthraquinone glycosides are linked to their ability to induce cell cycle arrest and apoptosis, often through the p53 and p21-CDKs-Rb signaling pathways.
Caption: Anthraquinone-induced cell cycle arrest via the p21-CDKs-Rb axis.
Experimental Workflow
The general workflow for the extraction and analysis of anthraquinone glycosides from plant material is outlined below.
Caption: General experimental workflow for anthraquinone glycoside extraction.
References
- 1. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] EXTRACTION METHOD FOR HIGH CONTENT OF ANTHRAQUINONES FROM CASSIA FISTULA PODS | Semantic Scholar [semanticscholar.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Optimisation of microwave-assisted extraction (MAE) of anthraquinone and flavonoids from Senna alata (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Chrysophanol Tetraglucoside In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of the mechanism of action of Chrysophanol tetraglucoside. Due to the limited publicly available data on the tetraglucoside derivative, this document focuses on the well-characterized activities of its aglycone, Chrysophanol, and its monoglucoside, Chrysophanol-8-O-glucoside. The experimental protocols and comparative data presented herein offer a scientifically grounded starting point for investigating whether this compound shares similar biological functions.
Chrysophanol has been identified as a modulator of several key signaling pathways implicated in cancer and inflammation, including the NF-κB, MAPK, PI3K/Akt/mTOR, and TGF-β pathways.[1][2][3] The addition of glycosidic moieties can influence a compound's solubility and bioavailability, and may also alter its intrinsic activity.[4][5] Therefore, the assays outlined below are essential for characterizing the specific effects of the tetraglucoside form.
Comparative Analysis of Chrysophanol and Pathway-Specific Inhibitors
To objectively assess the potency and specificity of this compound, its performance should be benchmarked against its aglycone, Chrysophanol, and other established inhibitors of the relevant signaling pathways.
| Compound | Target Pathway | Reported IC50 / Effective Concentration | Cell Line / Assay Conditions | Reference |
| Chrysophanol | EGFR/mTOR/p70S6K | ~80-120 µM (Significant Inhibition) | SNU-C5 human colon cancer cells | [6] |
| Chrysophanol | H+/K+-ATPase | IC50: 187.13 µg/mL | In vitro enzyme assay | [5] |
| Chrysophanol-8-O-glucoside | Tyrosine Phosphatase 1B | IC50: 18.34 ± 0.29 µM | In vitro enzyme assay | [7] |
| Rapamycin (Alternative) | mTOR | IC50: ~0.1 nM | Varies by cell line (e.g., MCF-7) | Commercially available data |
| BAY 11-7082 (Alternative) | NF-κB (IκB-α phosphorylation) | IC50: 5-10 µM | Varies by cell line (e.g., HeLa, Jurkat) | Commercially available data |
| SB431542 (Alternative) | TGF-β Receptor Kinase | IC50: ~94 nM | In vitro kinase assay | Commercially available data |
Key Signaling Pathways and Experimental Workflows
Visualizing the targeted molecular pathways and the experimental plan is crucial for a clear understanding of the validation process.
Caption: Putative signaling pathways modulated by Chrysophanol.
Caption: General workflow for in vitro validation.
Detailed Experimental Protocols
The following are standardized protocols that can be adapted to validate the effect of this compound on key signaling pathways.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Methodology:
-
Seed cells (e.g., SNU-C5, MCF-7, RAW 264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound, Chrysophanol, or a positive control (e.g., doxorubicin). Include a vehicle-only control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation state of key proteins within a signaling cascade, indicating pathway activation or inhibition.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound or a known inhibitor (e.g., Rapamycin for mTOR pathway) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for EGFR/mTOR, 1 µg/mL LPS for NF-κB) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-IκBα (Ser32), anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Pre-treat the cells with this compound, Chrysophanol, or an NF-κB inhibitor (e.g., BAY 11-7082).
-
Stimulate with an agonist (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
By employing these comparative and quantitative in vitro assays, researchers can effectively dissect the molecular mechanism of this compound, building upon the knowledge established for its aglycone and providing valuable data for its potential development as a therapeutic agent.
References
- 1. Chrysophanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chrysophanol and its Tetraglucoside with Other Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of chrysophanol, an anthraquinone, and its derivative, chrysophanol tetraglucoside, against other common antibacterial agents. Due to the limited availability of specific quantitative data for this compound, this guide will utilize data for chrysophanol as a proxy for comparison, a limitation that should be considered when interpreting the results. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial compounds.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of chrysophanol and other antibacterial agents against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibacterial Agent | MIC (µg/mL) | Reference |
| Chrysophanol | 2 - 64 | [1] |
| Gentamicin | 0.25 - 1 | [2] |
| Ciprofloxacin | 0.12 - 12 | [3] |
| Emodin | 4 | [4] |
| Rhein | 12.5 | [5][6] |
| Carvacrol | 128 - 203.2 | [7] |
| Thymol | 256 - 724.01 | [7] |
| Geraniol | 6.82 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Antibacterial Agent | MIC (µg/mL) | Reference |
| Chrysophanol | 64 | [1] |
| Gentamicin | 0.5 - 2 | [2] |
| Ciprofloxacin | 0.012 | [3] |
| Emodin | Not specified | |
| Rhein | Not specified | |
| Carvacrol | 362 - 1024 | [7] |
| Thymol | 512 - ≥2048 | [7] |
| Ampicillin | 4 - ≥128 | [9] |
| Ceftiofur | 0.5 - 1 | [9] |
Experimental Protocols for Antibacterial Susceptibility Testing
The following are detailed methodologies for two standard assays used to determine the antibacterial activity of compounds.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Serial Dilution of the Test Compound: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth without antimicrobial agent) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.[12]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Caption: Workflow for Broth Microdilution Assay.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[13][14][15]
Procedure:
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[16]
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.[13]
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.
-
Interpretation: The size of the inhibition zone is correlated with the susceptibility of the bacteria to the antimicrobial agent, often categorized as susceptible, intermediate, or resistant based on standardized charts.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Proposed Antibacterial Mechanisms of Action for Anthraquinones
The precise antibacterial signaling pathways of this compound are not yet fully elucidated. However, based on studies of related anthraquinones, several mechanisms have been proposed.[4][17] These compounds are believed to exert their antibacterial effects through a multi-targeted approach.
Key Mechanisms:
-
Cell Wall and Membrane Disruption: Anthraquinones can interfere with the integrity of the bacterial cell wall and membrane, leading to leakage of cellular contents and cell death.[18]
-
Inhibition of Nucleic Acid and Protein Synthesis: These compounds can inhibit the synthesis of essential macromolecules like DNA and proteins, thereby halting bacterial growth and replication.[4][19]
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can induce the production of ROS within bacterial cells, leading to oxidative stress and damage to cellular components.[17]
-
Biofilm Inhibition: Certain anthraquinones have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[5][6]
Caption: Proposed Antibacterial Mechanisms of Anthraquinones.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Antibacterial Activity of Gentamicin in Combination with Essential Oils Isolated from Different Cultivars and Morphological Parts of Lavender (Lavandula angustifolia Mill.) against Selected Bacterial Strains [mdpi.com]
- 3. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 6. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 8. Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Chrysophanol tetraglucoside
Essential Safety and Handling Guide for Chrysophanol Tetraglucoside
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before handling the compound to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. While specific toxicological data for this compound is limited, the related aglycone, Chrysophanol, is known to cause skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Inspect for tears before use. Change immediately if contaminated. Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted, and fully buttoned to cover all skin.[2] |
| Eye Protection | Safety Goggles | Must meet ANSI Z.87.1 standards, providing full coverage to protect against dust particles and splashes.[2] |
| Respiratory Protection | N95 Respirator or equivalent | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is typically supplied as a crystalline solid.[4]
-
Store in a tightly sealed container at -20°C for long-term stability.[5][6]
2.2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO or dimethylformamide.[4]
-
If solubility is an issue, the solution can be warmed to 37°C and sonicated.[6]
-
Cap the vial tightly immediately after use and return the solid compound to its designated storage location.
2.3. Experimental Use:
-
When working with solutions, continue to wear all required PPE.
-
Conduct all experimental procedures involving the compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[4]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Dispose of unused this compound powder in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after completing work.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area thoroughly with soap and water.[1]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
For any exposure, consult the Safety Data Sheet (SDS) for Chrysophanol and inform your supervisor and institutional EHS office.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
